FXIa-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H29ClF2N4O4 |
|---|---|
Molecular Weight |
595.0 g/mol |
IUPAC Name |
methyl N-[(10R,14S)-14-[4-(3-chloro-2,6-difluorophenyl)-6-oxo-2,3-dihydropyridin-1-yl]-10-methyl-9-oxo-8,16-diazatricyclo[13.3.1.02,7]nonadeca-1(19),2(7),3,5,15,17-hexaen-5-yl]carbamate |
InChI |
InChI=1S/C31H29ClF2N4O4/c1-17-4-3-5-26(38-13-11-19(15-27(38)39)28-23(33)9-8-22(32)29(28)34)25-14-18(10-12-35-25)21-7-6-20(36-31(41)42-2)16-24(21)37-30(17)40/h6-10,12,14-17,26H,3-5,11,13H2,1-2H3,(H,36,41)(H,37,40)/t17-,26+/m1/s1 |
InChI Key |
AXXYATYQRMPQSN-QUGAMOGWSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=C(C=C3)NC(=O)OC)NC1=O)N4CCC(=CC4=O)C5=C(C=CC(=C5F)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
FXIa-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-6 is a potent and selective inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound represents a promising therapeutic agent for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and evaluation workflow.
Mechanism of Action
This compound is a tetrapeptidomimetic α-ketothiazole that acts as a potent and selective inhibitor of Factor XIa.[1] The primary mechanism of action involves the direct binding of this compound to the active site of the FXIa enzyme. The interaction is characterized by high affinity and selectivity, leading to the effective blockade of FXIa's enzymatic activity.
Factor XIa plays a crucial role in the amplification of the coagulation cascade. It proteolytically activates Factor IX to Factor IXa, a critical step that significantly increases the generation of thrombin (Factor IIa). Thrombin, in turn, is the central effector protease of coagulation, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot. By inhibiting FXIa, FXIa-IN--6 effectively dampens this amplification loop, resulting in reduced thrombin generation and subsequent fibrin formation. This targeted inhibition of the intrinsic pathway is believed to contribute to its antithrombotic effect while potentially preserving the extrinsic pathway's role in hemostasis.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference |
| Factor XIa | 30 | [1] |
IC50: Half maximal inhibitory concentration.
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) | Selectivity (fold vs. FXIa) | Reference |
| Thrombin (Factor IIa) | 1100 | 36.7 | [1] |
| Factor Xa | 1900 | 63.3 | [1] |
Table 3: Anticoagulant Activity of this compound in Human Plasma
| Assay | Endpoint | Concentration (µM) | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Doubling of clotting time | 1.35 | [1] |
| Prothrombin Time (PT) | Doubling of clotting time | 48.6 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.
In Vitro FXIa Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human FXIa to each well.
-
Add the different concentrations of this compound to the wells containing FXIa and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual FXIa activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
Prepare various concentrations of this compound.
-
In a coagulometer cuvette, mix a defined volume of human plasma with the desired concentration of this compound and incubate for a specific time (e.g., 3 minutes) at 37°C.
-
Add the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for a further defined period (e.g., 5 minutes) at 37°C to activate the contact pathway.
-
Initiate the clotting cascade by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form.
-
The concentration of this compound that doubles the baseline clotting time is determined.
Prothrombin Time (PT) Assay
This assay evaluates the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
Human plasma (citrated)
-
PT reagent (thromboplastin)
-
This compound (dissolved in a suitable solvent)
-
Coagulometer
Procedure:
-
Pre-warm the human plasma and PT reagent to 37°C.
-
Prepare various concentrations of this compound.
-
In a coagulometer cuvette, mix a defined volume of human plasma with the desired concentration of this compound and incubate for a specific time (e.g., 3 minutes) at 37°C.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time taken for a fibrin clot to form.
-
The concentration of this compound that doubles the baseline clotting time is determined.
Visualizations
Signaling Pathway
Caption: The Coagulation Cascade and the Site of Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for the Evaluation of this compound.
References
FXIa-IN-6: A Potent and Selective Macrocyclic Inhibitor of Factor XIa
An In-depth Technical Guide for Researchers and Drug Development Professionals
FXIa-IN-6, also referred to as compound 6f in seminal literature, is a high-affinity, orally bioavailable macrocyclic inhibitor of Factor XIa (FXIa).[1] Its potent and selective inhibitory activity against FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade, positions it as a promising candidate for novel antithrombotic therapies with a potentially reduced risk of bleeding compared to existing anticoagulants. This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule with the chemical formula C31H29ClF2N4O4 and a molecular weight of 595.04 g/mol . Its structure is characterized by a 12-membered macrocycle containing a pyridine core.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| CAS Number | 1551459-37-0 |
| Molecular Formula | C31H29ClF2N4O4 |
| Molecular Weight | 595.04 |
| IUPAC Name | Methyl N-[(3R,7S)-7-[4-(3-chloro-2,6-difluorophenyl)-5,6-dihydro-2-oxo-1(2H)-pyridinyl]-2,3,4,5,6,7-hexahydro-3-methyl-2-oxo-1H-8,12-metheno-1,9-benzodiazacyclotetradecin-15-yl]carbamate |
| SMILES | COC(NC1=CC=C(C2=CC=NC(--INVALID-LINK--([H])CCC--INVALID-LINK--C)=C2)C5=C1)=O |
Biological Activity and Selectivity
This compound is a highly potent inhibitor of human FXIa with a Ki of 0.3 nM.[1] Its efficacy has been demonstrated in various in vitro and in vivo models.
Table 2: In Vitro Biological Activity of this compound
| Assay | Species | Value |
| FXIa Ki | Human | 0.3 nM |
| aPTT (EC1.5x) | Human Plasma | 0.27 µM |
aPTT (activated Partial Thromboplastin Time) is a measure of the intrinsic and common coagulation pathways. EC1.5x is the concentration required to increase the clotting time by 1.5-fold.
A key feature of this compound is its high selectivity for FXIa over other related serine proteases involved in the coagulation cascade. This selectivity is crucial for minimizing off-target effects and reducing the bleeding risk associated with broader-spectrum anticoagulants.
Table 3: Selectivity Profile of this compound against Related Serine Proteases
| Enzyme | Ki (µM) or % Inhibition @ 10 µM |
| Thrombin | > 100 |
| Factor Xa | > 100 |
| Factor IXa | > 100 |
| Factor VIIa | > 100 |
| Factor XIIa | > 100 |
| Activated Protein C (aPC) | > 100 |
| Plasmin | > 100 |
| tPA | > 100 |
| Kallikrein | 0.007 |
Pharmacokinetics
Preclinical studies have shown that this compound possesses excellent pharmacokinetic properties, including high oral bioavailability and low clearance, in multiple species.[1]
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |
| Rat | 1 | IV | - | 10 | 1.5 |
| 3 | PO | 75 | - | - | |
| Dog | 0.5 | IV | - | 3.5 | 2.5 |
| 1 | PO | 80 | - | - | |
| Cynomolgus Monkey | 0.5 | IV | - | 2.0 | 3.0 |
| 1 | PO | 100 | - | - |
Signaling Pathway: The Coagulation Cascade
This compound targets Factor XIa, a critical component of the intrinsic pathway of the coagulation cascade. The diagram below illustrates the central role of FXIa in amplifying thrombin generation, which ultimately leads to the formation of a fibrin clot. By inhibiting FXIa, this compound effectively dampens this amplification loop.
Caption: The Coagulation Cascade and the Site of Action of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for its further development and study.
Synthesis of this compound (Compound 6f)
The synthesis of this compound is a multi-step process involving the formation of the macrocyclic core and subsequent functionalization. The key final step is an intramolecular Buchwald-Hartwig amination to form the macrocycle. A detailed, step-by-step synthesis scheme can be found in the supplementary information of the primary publication.[1]
Experimental Workflow for Evaluation
The following diagram outlines the typical workflow for the preclinical evaluation of a novel FXIa inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for FXIa Inhibitors.
Key Experimental Methodologies
-
FXIa Inhibition Assay (Ki Determination): The inhibitory potency of this compound against human FXIa is determined using a chromogenic substrate assay. The enzyme, inhibitor, and substrate are incubated, and the rate of substrate hydrolysis is measured spectrophotometrically. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Selectivity Assays: The inhibitory activity against other serine proteases (e.g., thrombin, FXa) is assessed using similar chromogenic or fluorogenic substrate assays specific to each enzyme.
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay is performed using pooled normal human plasma. The inhibitor is incubated with plasma, and the clotting time is initiated by the addition of a contact activator and calcium. The concentration of the inhibitor that prolongs the clotting time by 1.5-fold (EC1.5x) is determined.
-
Pharmacokinetic Studies: this compound is administered intravenously (IV) and orally (PO) to different animal species. Plasma concentrations of the compound are measured at various time points using LC-MS/MS to determine key PK parameters.
-
In Vivo Thrombosis Model (Rabbit): An electrically induced carotid artery thrombosis model is used to evaluate the antithrombotic efficacy of this compound. The compound is administered, and the blood flow in the carotid artery is monitored after inducing thrombosis.
-
In Vivo Bleeding Model: The effect on hemostasis is assessed by measuring the cuticle bleeding time in rabbits following administration of the compound.
Conclusion
This compound is a potent, selective, and orally bioavailable macrocyclic inhibitor of Factor XIa. Its promising preclinical profile, characterized by high potency, excellent selectivity, and favorable pharmacokinetics, makes it a significant lead compound in the development of next-generation anticoagulants with a potentially improved safety profile. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.
References
The Function and Evaluation of FXIa-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the function, inhibitory properties, and experimental evaluation of FXIa-IN-6, a potent and selective inhibitor of Factor XIa (FXIa). FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade, and its inhibition represents a promising strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies.
Core Function and Mechanism of Action
This compound is a tetrapeptidometic, competitive inhibitor that directly targets the active site of FXIa.[1] By binding to the enzyme's active site, this compound blocks the access of FXIa's natural substrate, Factor IX (FIX), thereby preventing its activation to Factor IXa (FIXa). This interruption of the intrinsic coagulation pathway leads to a reduction in thrombin generation and subsequent fibrin clot formation.[1] The detailed molecular interactions between this compound and the active site residues of FXIa have been elucidated through X-ray crystallography, with the corresponding structure available in the Protein Data Bank under the accession code 1ZOM.[1]
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Enzyme/Assay | Value | Reference |
| IC50 | Factor XIa (FXIa) | 30 nM | [1] |
| IC50 | Thrombin | 1100 nM | [1] |
| IC50 | Factor Xa (FXa) | 1900 nM | [1] |
| Concentration to Double Clotting Time | Activated Partial Thromboplastin Time (APTT) | 1.35 µM | [1] |
| Concentration to Double Clotting Time | Prothrombin Time (PT) | 48.6 µM | [1] |
Signaling Pathway and Experimental Workflow
Coagulation Cascade and the Role of this compound
The following diagram illustrates the intrinsic and extrinsic pathways of the coagulation cascade, highlighting the point of intervention for this compound.
Caption: The coagulation cascade, illustrating this compound inhibition of FXIa.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for the characterization of an FXIa inhibitor like this compound.
Caption: A generalized experimental workflow for the evaluation of FXIa inhibitors.
Experimental Protocols
FXIa Enzymatic Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FXIa using a chromogenic substrate.
Materials:
-
Purified human Factor XIa (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4)
-
This compound or other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add a fixed volume of assay buffer to each well.
-
Add a small volume of the diluted this compound solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of purified human FXIa to all wells except the negative control wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic FXIa substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the FXIa activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of FXIa inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Activated Partial Thromboplastin Time (APTT) Assay
The APTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Citrated human plasma
-
APTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
This compound or other test inhibitors
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound in a suitable buffer.
-
In a coagulometer cuvette, mix a defined volume of citrated human plasma with a small volume of the this compound solution (or buffer for control).
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time.
-
Add a pre-warmed APTT reagent to the cuvette and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact-dependent factors.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time (in seconds) required for clot formation.
-
Record the clotting time for each inhibitor concentration and compare it to the control to determine the concentration required to double the clotting time.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin, a source of tissue factor and phospholipids)
-
This compound or other test inhibitors
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound in a suitable buffer.
-
In a coagulometer cuvette, mix a defined volume of citrated human plasma with a small volume of the this compound solution (or buffer for control).
-
Incubate the plasma-inhibitor mixture at 37°C for a short period (e.g., 1-2 minutes).
-
Initiate clotting by adding a pre-warmed PT reagent to the cuvette.
-
The coagulometer will automatically measure the time (in seconds) for a clot to form.
-
Record the clotting time for each inhibitor concentration. A significant prolongation of the PT is not expected for a selective FXIa inhibitor. The high concentration of this compound required to double the PT demonstrates its selectivity for the intrinsic pathway.[1]
References
The Discovery and Synthesis of FXIa-IN-6: A Potent and Orally Bioavailable Antithrombotic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and synthesis of FXIa-IN-6, a high-affinity, orally bioavailable macrocyclic inhibitor of Factor XIa (FXIa). This document provides a comprehensive overview of its discovery, a detailed multi-step synthesis pathway, and the experimental protocols for its biological and pharmacokinetic evaluation. All quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Introduction
Factor XIa (FXIa) is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. Its role in the amplification of thrombin generation makes it a key contributor to the formation and stabilization of thrombi.[1] Consequently, inhibiting FXIa has emerged as a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants. This compound, identified as compound 6f in the primary literature, is a potent and selective macrocyclic inhibitor of FXIa that has demonstrated excellent oral bioavailability and antithrombotic efficacy in preclinical models.
Discovery of this compound
The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing a series of macrocyclic imidazole-based FXIa inhibitors. The initial lead compounds, while potent, suffered from high clearance and poor oral bioavailability. The key innovation leading to this compound was the replacement of the imidazole core with a pyridine-based scaffold and the optimization of the P1 group, which interacts with the S1 pocket of the FXIa active site. This modification resulted in a compound with significantly improved pharmacokinetic properties while maintaining high potency and selectivity for FXIa.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process involving the construction of the macrocyclic core followed by the introduction of the key side chains. The detailed synthetic scheme is outlined below.
Figure 1: Synthetic pathway of this compound.
Biological Activity and Pharmacokinetics
This compound exhibits potent inhibitory activity against FXIa and high selectivity over other related serine proteases. Its pharmacokinetic profile is characterized by good oral bioavailability and low clearance in multiple preclinical species.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity vs. FXIa (fold) |
| FXIa | 0.25 | 1.5 | - |
| Thrombin | >1000 | >5000 | >2000 |
| FXa | >1000 | >5000 | >2000 |
| Trypsin | >1000 | >5000 | >2000 |
| Plasma Kallikrein | 50 | 250 | 100 |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Bioavailability (%) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) |
| Rat | IV | 1 | - | 15 | 1.2 | 2.5 |
| PO | 5 | 45 | - | - | - | |
| Dog | IV | 0.5 | - | 5 | 0.8 | 3.1 |
| PO | 2 | 60 | - | - | - | |
| Monkey | IV | 0.5 | - | 8 | 1.0 | 2.8 |
| PO | 2 | 55 | - | - | - |
Table 3: In Vivo Efficacy of this compound in a Rabbit Thrombosis Model
| Treatment | Dose (mg/kg) | Thrombus Weight Reduction (%) | aPTT Fold Increase |
| Vehicle | - | - | 1.0 |
| This compound | 1 | 55 | 1.8 |
| This compound | 3 | 85 | 2.5 |
Signaling Pathway and Mechanism of Action
This compound exerts its antithrombotic effect by directly inhibiting the enzymatic activity of FXIa, thereby blocking the amplification of the intrinsic coagulation cascade.
Figure 2: Intrinsic coagulation cascade and the site of action of this compound.
Experimental Protocols
FXIa Enzyme Inhibition Assay (Ki Determination)
The inhibitory potency of this compound against human FXIa was determined using a chromogenic substrate assay.
-
Reagents and Materials:
-
Human Factor XIa (purified)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer.
-
50 µL of the FXIa enzyme solution (final concentration 0.5 nM) was added to the wells of a 96-well plate.
-
25 µL of the diluted this compound or vehicle (DMSO) was added to the wells and incubated for 15 minutes at room temperature.
-
25 µL of the chromogenic substrate (final concentration 200 µM) was added to initiate the reaction.
-
The absorbance at 405 nm was measured kinetically for 10 minutes using a microplate reader.
-
The initial reaction rates were calculated and the Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Selectivity Assays
The selectivity of this compound was assessed against a panel of related serine proteases (Thrombin, FXa, Trypsin, Plasma Kallikrein) using similar chromogenic or fluorogenic substrate assays, with appropriate enzymes and substrates for each protease.
In Vitro Coagulation Assay (aPTT)
The anticoagulant activity of this compound was evaluated by measuring the activated partial thromboplastin time (aPTT).
-
Reagents and Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
25 mM CaCl2 solution
-
This compound (dissolved in DMSO)
-
Coagulometer
-
-
Procedure:
-
A serial dilution of this compound was prepared in DMSO and then spiked into pooled normal human plasma.
-
50 µL of the plasma sample containing this compound or vehicle was incubated with 50 µL of the aPTT reagent for 3 minutes at 37°C.
-
50 µL of pre-warmed 25 mM CaCl2 solution was added to initiate clotting.
-
The time to clot formation was measured using a coagulometer.
-
The concentration of this compound required to double the baseline aPTT was calculated.
-
In Vivo Rabbit Thrombosis Model
The antithrombotic efficacy of this compound was evaluated in an electrically-induced carotid artery thrombosis model in rabbits.
Figure 3: Experimental workflow for the in vivo rabbit thrombosis model.
-
Animals: Male New Zealand White rabbits.
-
Procedure:
-
Rabbits were anesthetized and the carotid artery was surgically exposed.
-
A baseline blood sample was collected.
-
This compound or vehicle was administered either intravenously (IV) or orally (PO).
-
After a specified time, thrombosis was induced by applying a controlled electrical current to the carotid artery.
-
Blood flow through the artery was monitored for 60 minutes.
-
At the end of the experiment, the thrombosed arterial segment was excised, and the thrombus was isolated and weighed.
-
Post-treatment blood samples were collected for aPTT and pharmacokinetic analysis.
-
Pharmacokinetic Studies
Pharmacokinetic parameters of this compound were determined in rats, dogs, and monkeys following both intravenous and oral administration.
-
Animals: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Procedure:
-
For intravenous administration, this compound was administered as a bolus injection into a suitable vein.
-
For oral administration, this compound was administered by oral gavage.
-
Serial blood samples were collected at predetermined time points post-dose.
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vdss), half-life (T1/2), and oral bioavailability (F%), were calculated using non-compartmental analysis.
-
Conclusion
This compound is a potent, selective, and orally bioavailable macrocyclic inhibitor of Factor XIa. Its favorable preclinical profile, including robust antithrombotic efficacy with a potentially wide therapeutic window, makes it a promising candidate for further development as a novel anticoagulant for the prevention and treatment of thromboembolic diseases. The detailed synthetic pathway and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antithrombotic drug discovery.
References
Determining the Binding Affinity of Novel Inhibitors to Factor XIa: A Technical Guide
Disclaimer: As of the latest available data, "FXIa-IN-6" is not a publicly documented inhibitor of Factor XIa (FXIa). Therefore, specific binding affinity data for this compound is not available. This guide provides a comprehensive overview of the established methodologies and best practices for determining the binding affinity of a novel investigational compound, such as a hypothetical this compound, to its target enzyme, Factor XIa.
This technical whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticoagulants targeting the intrinsic coagulation pathway.
Introduction to Factor XIa as a Therapeutic Target
Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a crucial role in the amplification phase of the blood coagulation cascade.[1][2] FXI is activated to FXIa by Factor XIIa (FXIIa) and thrombin in a feedback loop.[2][3] FXIa then proceeds to activate Factor IX (FIX), which is a key step leading to the generation of a burst of thrombin and the formation of a stable fibrin clot.[1][4]
The therapeutic appeal of targeting FXIa lies in its differential role in thrombosis versus hemostasis. While FXIa is a significant contributor to the development of pathological thrombi, individuals with a deficiency in Factor XI (Hemophilia C) typically exhibit only mild bleeding symptoms.[4][5] This suggests that inhibiting FXIa could prevent thrombosis with a potentially lower risk of bleeding complications compared to broader-spectrum anticoagulants.[6] Consequently, FXIa has emerged as a high-interest target for the development of new and safer antithrombotic agents.
Key Binding Affinity Parameters
To quantify the interaction between an inhibitor and FXIa, several key parameters are determined. These metrics are essential for comparing the potency of different compounds and guiding lead optimization.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor required to reduce the enzymatic activity of FXIa by 50% under specific experimental conditions. It is a functional measure of potency.
-
Ki (Inhibition Constant): A more absolute measure of binding affinity, the Ki is the dissociation constant for the binding of the inhibitor to the enzyme. It is independent of substrate concentration and provides a more direct comparison between different inhibitors.
-
KD (Dissociation Constant): Represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a measure of how tightly an inhibitor binds to its target. A lower KD value indicates a higher binding affinity.
Experimental Protocols for Determining Binding Affinity
Two primary methods are widely employed to characterize the binding affinity of inhibitors to FXIa: enzymatic activity assays to determine IC50 and Ki, and Surface Plasmon Resonance (SPR) to directly measure binding kinetics and determine KD.
Enzymatic Activity Assay (Chromogenic)
This assay measures the residual enzymatic activity of FXIa in the presence of varying concentrations of an inhibitor. The activity is typically monitored by the cleavage of a chromogenic substrate that releases a colored product, p-Nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[7][8][9]
Methodology:
-
Reagent Preparation:
-
FXIa Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing a carrier protein like BSA to prevent non-specific binding.
-
Human Factor XIa: Reconstituted in assay buffer to a known working concentration (e.g., 1-10 nM).
-
Chromogenic Substrate: A synthetic substrate specific for FXIa (e.g., S-2366) is prepared in purified water to a stock concentration (e.g., 1-5 mM).
-
Inhibitor (e.g., this compound): A dilution series is prepared in assay buffer, typically spanning several orders of magnitude around the expected IC50.
-
-
Assay Procedure:
-
In a 96-well microplate, add the FXIa enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor and enzyme to reach binding equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm in kinetic mode over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
The rate of the reaction (V) is determined from the linear phase of the kinetic curve.
-
Plot the reaction rate (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for FXIa.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensor technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides kinetic data on the association (kon or ka) and dissociation (koff or kd) rates of the inhibitor binding to FXIa, from which the dissociation constant (KD) can be calculated (KD = koff/kon).
Methodology:
-
Ligand Immobilization:
-
Human Factor XIa (the ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip). Amine coupling is a common method, where the primary amines on the FXIa surface are covalently linked to the N-hydroxysuccinimide (NHS)-activated carboxyl groups on the chip surface.[12]
-
A reference flow cell is prepared, often by deactivating the surface without immobilizing the protein, to allow for the subtraction of bulk refractive index changes and non-specific binding.
-
-
Analyte Binding:
-
The inhibitor (the analyte) is prepared in a suitable running buffer (e.g., HBS-EP+) at a range of concentrations, typically spanning from 0.1x to 10x the expected KD.[11]
-
The analyte solutions are injected sequentially over both the ligand and reference flow cells at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This is recorded in real-time as a sensorgram (Response Units vs. Time).
-
The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
The resulting sensorgrams (after reference subtraction) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, kon and koff.
-
The equilibrium dissociation constant, KD, is calculated from the ratio of the rate constants (koff/kon).
-
Data Presentation: Example Binding Affinity Data
The following tables present hypothetical binding affinity data for our investigational compound, this compound, alongside published data for known FXIa inhibitors for comparative purposes.
Table 1: Enzymatic Inhibition of Factor XIa
| Compound | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound (Hypothetical) | 15 | 7 | 2.5 nM FXIa, 200 µM S-2366 |
| Asundexian | ~29 | 0.49 | Published data |
| Milvexian | ~5.8 | 0.16 | Published data |
| BMS-962212 | ~1.2 | 0.02 | Published data |
Table 2: Kinetic and Affinity Parameters from SPR
| Compound | kon (1/Ms) | koff (1/s) | KD (nM) |
| This compound (Hypothetical) | 1.2 x 10^5 | 2.4 x 10^-3 | 20 |
| Known Inhibitor A | 2.5 x 10^5 | 5.0 x 10^-4 | 2 |
| Known Inhibitor B | 8.0 x 10^4 | 4.0 x 10^-3 | 50 |
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.
References
- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Factor XI - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. content.abcam.com [content.abcam.com]
- 9. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
A Technical Guide to the In Vitro Preliminary Studies of a Factor XIa Inhibitor (FXIa-IN-6)
Disclaimer: The following guide is based on publicly available data for a potent Factor XIa inhibitor, referred to in some literature as "inhibitor 6." For the purpose of this document, and in alignment with the user request, this compound is denoted as FXIa-IN-6. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a key contributor to thrombosis, while its impact on hemostasis appears to be less critical. This profile has positioned FXIa as an attractive target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to traditional therapies that target Factor Xa or thrombin.[1][2][3] This document provides a technical overview of the preliminary in vitro studies of a representative FXIa inhibitor, this compound.
Data Presentation
The in vitro inhibitory activity and selectivity of this compound have been characterized through various biochemical and plasma-based assays. The quantitative data from these studies are summarized in the table below.
| Assay Type | Target Enzyme/Parameter | Metric | Value |
| Biochemical Assay | Human FXIa | IC50 | 30 nM |
| Selectivity Assay | Human Thrombin | IC50 | 1100 nM |
| Selectivity Assay | Human FXa | IC50 | 1900 nM |
| Coagulation Assay | aPTT (human plasma) | 2x | 1.35 µM |
| Coagulation Assay | PT (human plasma) | 2x | 48.6 µM |
Table 1: Summary of in vitro potency and selectivity data for this compound.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the in vitro characterization of FXIa inhibitors like this compound.
1. FXIa Enzymatic Inhibition Assay (Chromogenic Assay)
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified FXIa.
-
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing BSA)
-
This compound (or test compound)
-
Microtiter plates
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microtiter plate, add the this compound dilutions.
-
Add a fixed concentration of purified human FXIa to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic FXIa substrate.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time using a plate reader.
-
The IC50 value is determined by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Materials:
-
Human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (or test compound)
-
Coagulometer
-
-
Procedure:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a coagulometer cuvette, pre-warm human plasma to 37°C.
-
Add a specific volume of the this compound dilution to the plasma and incubate for a defined period.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer measures the time taken for clot formation.
-
The concentration of the inhibitor required to double the clotting time (2x value) is determined from the dose-response curve.
-
3. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Materials:
-
Human plasma (platelet-poor)
-
PT reagent (thromboplastin)
-
This compound (or test compound)
-
Coagulometer
-
-
Procedure:
-
Prepare dilutions of this compound.
-
Pre-warm human plasma and the PT reagent separately to 37°C.
-
Add a specific volume of the this compound dilution to the plasma in a coagulometer cuvette.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
The coagulometer records the time to clot formation.
-
The concentration of the inhibitor that doubles the clotting time is calculated.
-
Mandatory Visualizations
Signaling Pathway of FXIa Inhibition
References
The Pharmacodynamics of FXIa-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of FXIa-IN-6, a potent and selective allosteric inhibitor of Factor XIa (FXIa). This document details the compound's mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization, offering a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and anticoagulant drug development.
Introduction to FXIa Inhibition
Factor XIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] Its primary role is to amplify the generation of thrombin, a key enzyme in the formation of fibrin clots.[2][3] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders.[4] Unlike traditional anticoagulants that target common pathway factors like Factor Xa or thrombin, FXIa inhibitors are hypothesized to uncouple thrombosis from hemostasis, potentially offering a safer therapeutic window with a reduced risk of bleeding complications.
This compound (also referred to as inhibitor 6, sulfated pentagalloylglucoside) has emerged as a significant research compound due to its high potency and unique allosteric mechanism of inhibition.
Quantitative Pharmacodynamic Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and plasma-based assays. The following tables summarize the key pharmacodynamic parameters.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Description |
| IC50 vs. FXIa | 551 nM | The half maximal inhibitory concentration against human Factor XIa, indicating high potency. |
Table 2: Selectivity Profile of this compound Against Other Serine Proteases
| Protease | IC50 (µg/mL) | Fold Selectivity vs. FXIa |
| Factor XIIa | >265 | >200-fold |
| Factor Xa | >265 | >221-fold |
| Factor IXa | >265 | >950-fold |
| Thrombin (Factor IIa) | >265 | >1016-fold |
| Trypsin | No inhibition up to 1.8 mg/mL | - |
| Chymotrypsin | No inhibition up to 1.8 mg/mL | - |
| Factor VIIa | No inhibition up to 3.7 mg/mL | - |
Data compiled from a study on sulfated pentagalloylglucoside, identified as inhibitor 6.[1]
Mechanism of Action
This compound exhibits an allosteric mechanism of inhibition.[1] Unlike orthosteric inhibitors that bind directly to the active site of the enzyme, this compound binds to the heparin-binding site on the FXIa catalytic domain.[1] This binding event induces a conformational change in the enzyme, which in turn reduces the maximal velocity (Vmax) of FXIa's proteolytic activity without affecting the Michaelis constant (Km) for its substrate.[1] This allosteric inhibition prevents the activation of Factor IX, a crucial downstream step in the coagulation cascade.
Mechanism of Allosteric Inhibition
Experimental Protocols
Detailed methodologies are crucial for the evaluation of FXIa inhibitors. The following sections describe the core experimental protocols used to characterize this compound.
FXIa Enzymatic Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory effect of a compound on FXIa activity.
Principle: The assay measures the ability of FXIa to cleave a chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[5][6] The presence of an inhibitor reduces the rate of substrate cleavage.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA), a stock solution of human FXIa, the chromogenic substrate (e.g., S-2366), and a dilution series of this compound.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add various concentrations of this compound to the wells.
-
Add a fixed concentration of human FXIa to all wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways and is used to determine the anticoagulant effect of FXIa inhibitors in plasma.[7][8]
Principle: The time to clot formation is measured after adding a contact activator (e.g., silica, kaolin) and calcium to platelet-poor plasma.[9] An inhibitor of the intrinsic pathway, such as an FXIa inhibitor, will prolong the aPTT.
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Assay Procedure:
-
Pre-warm the plasma samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
In a coagulometer cuvette, mix the plasma with a specific concentration of this compound and incubate.
-
Add the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate coagulation by adding pre-warmed calcium chloride.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
-
Data Analysis:
-
The clotting time in seconds is recorded. The degree of prolongation of the aPTT is indicative of the anticoagulant activity of this compound.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced Arterial Thrombosis)
This model is used to evaluate the antithrombotic efficacy of a compound in a living organism.
Principle: Topical application of ferric chloride (FeCl3) to an artery induces oxidative damage to the endothelium, leading to the formation of a platelet-rich thrombus.[10][11] The effect of an anticoagulant can be assessed by measuring the time to vessel occlusion or the size of the resulting thrombus.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., mouse or rat). Surgically expose a carotid artery.
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intravenous, oral).
-
Thrombus Induction:
-
Place a flow probe around the artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with a FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area.
-
-
Measurement:
-
Continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period.
-
The time to occlusion is the primary endpoint.
-
-
Data Analysis:
-
Compare the time to occlusion in the this compound treated group with the vehicle control group to determine antithrombotic efficacy.
-
Experimental Workflow for FXIa Inhibitor Characterization
Role in the Coagulation Cascade
This compound intervenes in the intrinsic pathway of the coagulation cascade. The diagram below illustrates the key steps of the cascade and highlights the point of inhibition by this compound.
This compound Inhibition Point in the Coagulation Cascade
Conclusion
This compound is a highly potent and selective allosteric inhibitor of Factor XIa. Its unique mechanism of action, which involves binding to the heparin-binding site rather than the active site, provides a valuable tool for studying the role of FXIa in thrombosis and hemostasis. The data and experimental protocols presented in this guide offer a foundational resource for researchers seeking to further investigate this compound or develop novel anticoagulants targeting the intrinsic coagulation pathway. The continued exploration of such compounds holds the potential to advance the development of safer and more effective antithrombotic therapies.
References
- 1. bms.com [bms.com]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 6. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
A Comprehensive Technical Guide to the Basic Research Applications of a Representative Small Molecule FXIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants. As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa's role in thrombosis is significant, while its contribution to hemostasis appears to be less critical. This characteristic suggests that inhibiting FXIa could lead to a new class of antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2][3][4] This guide provides an in-depth overview of the basic research applications of a representative small molecule inhibitor of FXIa, conceptually similar to compounds in preclinical and clinical development. We will refer to this representative compound as "FXIa-IN-6" for the purpose of this guide.
The therapeutic potential of FXIa inhibitors is underscored by genetic evidence from individuals with Factor XI deficiency, who exhibit a lower risk of venous thromboembolism and ischemic stroke.[2][4] Small molecule inhibitors that target the active site of FXIa offer the potential for oral bioavailability and have been a major focus of drug discovery efforts.[4] This document will detail the mechanism of action, relevant signaling pathways, experimental protocols for characterization, and key quantitative data for a representative FXIa inhibitor.
Mechanism of Action
This compound is a potent and selective, reversible, small molecule inhibitor that directly targets the active site of Factor XIa.[1][4] FXIa is a serine protease that, in its active form, is a homodimer.[1][5] Each monomer contains a catalytic domain and four apple domains (A1-A4) which are involved in binding to substrates and cofactors.[6][7] this compound binds to the active site within the catalytic domain, preventing the access of its natural substrate, Factor IX (FIX), thereby inhibiting its activation to Factor IXa (FIXa).[1][8] This blockade of the intrinsic coagulation pathway leads to a reduction in downstream thrombin generation and subsequent fibrin clot formation.[8][9]
Signaling Pathway
The primary signaling pathway affected by this compound is the intrinsic pathway of the coagulation cascade. This pathway is initiated by the contact activation system and converges with the extrinsic pathway at the activation of Factor X.[10]
Figure 1: The Coagulation Cascade and the Site of Action of this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound are critical parameters in its characterization. The following tables summarize key quantitative data for a representative FXIa inhibitor.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (nM) |
| Factor XIa | 30[1] |
| Thrombin | 1100[1] |
| Factor Xa | 1900[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Clotting Assays
| Assay | Concentration for 2x Clotting Time (µM) |
| Activated Partial Thromboplastin Time (aPTT) | 1.35[1] |
| Prothrombin Time (PT) | 48.6[1] |
aPTT assesses the integrity of the intrinsic and common coagulation pathways, while PT evaluates the extrinsic and common pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments used to characterize this compound.
FXIa Enzymatic Assay
Objective: To determine the IC50 of this compound against purified human Factor XIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
This compound (serially diluted)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add a solution of purified human FXIa to the wells of a 96-well microplate.
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FXIa chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation in human plasma.
Materials:
-
Human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound (at various concentrations)
-
Coagulometer
Procedure:
-
Pre-warm human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix human plasma with the desired concentration of this compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding the CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation.
-
Record the clotting time in seconds. A prolongation of the aPTT indicates inhibition of the intrinsic and/or common pathway.
Prothrombin Time (PT) Assay
Objective: To assess the selectivity of this compound by measuring its effect on the extrinsic and common pathways of coagulation.
Materials:
-
Human plasma
-
PT reagent (containing tissue factor and calcium)
-
This compound (at various concentrations)
-
Coagulometer
Procedure:
-
Pre-warm human plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix human plasma with the desired concentration of this compound.
-
Initiate clotting by adding the PT reagent.
-
The coagulometer will measure the time taken for clot formation.
-
Record the clotting time in seconds. A minimal effect on PT, relative to aPTT, indicates selectivity for the intrinsic pathway.
Experimental Workflow
The characterization of a novel FXIa inhibitor like this compound follows a logical progression from in vitro enzymatic assays to more complex plasma-based clotting assays and eventually to in vivo models of thrombosis and hemostasis.
Figure 2: A typical experimental workflow for the preclinical characterization of an FXIa inhibitor.
Conclusion
The representative small molecule FXIa inhibitor, this compound, demonstrates potent and selective inhibition of Factor XIa. Its mechanism of action, focused on the intrinsic coagulation pathway, holds the promise of effective antithrombotic therapy with a wider therapeutic window and a lower risk of bleeding complications compared to current standards of care. The experimental protocols and data presented in this guide provide a foundational framework for the continued research and development of this promising class of anticoagulants. Further investigations in preclinical models of thrombosis and hemostasis are warranted to fully elucidate the therapeutic potential of FXIa inhibitors.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bms.com [bms.com]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Novel FXIa Inhibitors
Note to the User: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "FXIa-IN-6". Therefore, this document provides a representative set of application notes and protocols for a hypothetical experimental Factor XIa (FXIa) inhibitor, hereafter referred to as "FXIa-IN-Hypothetical". The methodologies and data presentation formats are based on established practices for the in vitro characterization of FXIa inhibitors.
Introduction
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] It amplifies the coagulation signal by activating Factor IX, which ultimately leads to the formation of thrombin and a stable fibrin clot.[2][3] Due to its significant role in thrombosis with a lesser impact on hemostasis, FXIa has emerged as an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to traditional therapies.[2]
These application notes provide detailed protocols for the in vitro evaluation of "FXIa-IN-Hypothetical," a novel small molecule inhibitor of FXIa. The described assays are designed to determine the potency, selectivity, and mechanism of action of the inhibitor, as well as its effect on plasma clotting time.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for "FXIa-IN-Hypothetical" and comparator compounds.
Table 1: In Vitro Potency of FXIa-IN-Hypothetical
| Compound | FXIa IC50 (nM) | FXIa Ki (nM) |
| FXIa-IN-Hypothetical | 5.2 | 2.1 |
| Asundexian (Reference) | 1.0 | 0.4 |
| Milvexian (Reference) | 0.11 | - |
IC50 and Ki values are determined using a chromogenic substrate assay as described in Protocol 1.
Table 2: Selectivity Profile of FXIa-IN-Hypothetical
| Protease | FXIa-IN-Hypothetical IC50 (nM) | Selectivity Fold (vs. FXIa) |
| Factor XIa (FXIa) | 5.2 | 1 |
| Factor Xa (FXa) | >10,000 | >1923 |
| Thrombin (FIIa) | >10,000 | >1923 |
| Plasma Kallikrein | 850 | 163 |
| Activated Protein C (APC) | >10,000 | >1923 |
| Trypsin | 1500 | 288 |
Selectivity is calculated as the ratio of the IC50 for the off-target protease to the IC50 for FXIa.
Table 3: Effect of FXIa-IN-Hypothetical on Plasma Clotting Time
| Compound | aPTT 2x (µM) |
| FXIa-IN-Hypothetical | 3.5 |
| Asundexian (Reference) | 0.14 |
aPTT 2x is the concentration of the inhibitor required to double the activated partial thromboplastin time in human plasma (see Protocol 2).
Experimental Protocols
Protocol 1: FXIa Enzymatic Assay (Chromogenic)
This assay determines the inhibitory potency (IC50) of "FXIa-IN-Hypothetical" against purified human Factor XIa. The assay measures the ability of FXIa to cleave a chromogenic substrate, resulting in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[1]
Materials:
-
Human Factor XIa (active enzyme)
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
"FXIa-IN-Hypothetical" (test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of "FXIa-IN-Hypothetical" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in Assay Buffer to create a range of concentrations.
-
In a 96-well microplate, add 10 µL of each concentration of "FXIa-IN-Hypothetical" or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of human FXIa solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FXIa chromogenic substrate (final concentration ~200 µM) to each well.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C using a microplate reader.
-
The rate of reaction (V) is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of "FXIa-IN-Hypothetical" using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of "FXIa-IN-Hypothetical" on the intrinsic and common pathways of coagulation in human plasma. The aPTT measures the time it takes for a clot to form after the addition of a contact activator and calcium.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (25 mM)
-
"FXIa-IN-Hypothetical" (test compound)
-
Coagulometer
Procedure:
-
Prepare serial dilutions of "FXIa-IN-Hypothetical" in a suitable buffer.
-
In a coagulometer cuvette, pre-warm 50 µL of pooled normal human plasma to 37°C.
-
Add 5 µL of the test compound dilution or vehicle control to the plasma and incubate for 2 minutes at 37°C.
-
Add 50 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for 3-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform each concentration in triplicate.
-
Plot the clotting time against the concentration of "FXIa-IN-Hypothetical" to determine the concentration required to double the baseline aPTT (aPTT 2x).
Visualizations
Caption: The Coagulation Cascade and the Site of Action of FXIa-IN-Hypothetical.
Caption: Experimental Workflow for the FXIa Chromogenic Assay.
References
Application Notes and Protocols for the Use of FXIa-IN-6 in aPTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] It plays a significant role in the amplification of thrombin generation, a key step in the formation of a stable fibrin clot.[1] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[2] FXIa-IN-6 is a small molecule inhibitor of FXIa.[3] The activated partial thromboplastin time (aPTT) assay is a fundamental in vitro coagulation test that assesses the integrity of the intrinsic and common pathways of coagulation.[4][5] This document provides a detailed protocol for utilizing this compound in an aPTT assay to evaluate its anticoagulant effect.
Principle of the aPTT Assay
The aPTT assay measures the time it takes for a plasma sample to form a clot after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), a phospholipid substitute (cephalin), and calcium.[6] The contact activator initiates the intrinsic pathway by activating Factor XII, which in turn activates Factor XI to FXIa.[6] FXIa then activates Factor IX, leading to a cascade of reactions that culminates in the formation of a fibrin clot.[7] Inhibitors of FXIa, such as this compound, are expected to prolong the aPTT clotting time in a concentration-dependent manner.
Data Presentation
The anticoagulant activity of this compound can be quantified by determining the concentration required to double the baseline aPTT (2x aPTT) or by calculating the IC50 value from a dose-response curve. The results should be presented in a clear and organized manner, as shown in the example tables below.
Table 1: Effect of this compound on aPTT Clotting Time
| This compound Concentration (nM) | Mean aPTT (seconds) | Standard Deviation |
| 0 (Vehicle Control) | 35.2 | 1.5 |
| 10 | 45.8 | 2.1 |
| 30 | 68.5 | 3.4 |
| 100 | 110.2 | 5.8 |
| 300 | 185.6 | 9.3 |
| 1000 | >300 | N/A |
Table 2: Potency of this compound in aPTT Assay
| Parameter | Value |
| Baseline aPTT (seconds) | 35.2 |
| Concentration for 2x aPTT (nM) | 65 |
| IC50 (nM) | 80 |
Note: The data presented in these tables are for illustrative purposes only. Actual results will vary depending on the experimental conditions, reagents, and plasma source.
Experimental Protocols
This section provides a detailed methodology for performing the aPTT assay to evaluate this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer or a manual tilt-tube method with a 37°C water bath
-
Calibrated pipettes
-
Test tubes or cuvettes compatible with the coagulometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO or an appropriate buffer. It is crucial to maintain a consistent final DMSO concentration across all tested concentrations and the vehicle control to avoid solvent effects on the assay. The final DMSO concentration in the plasma should ideally be ≤1%.
-
Pooled Normal Plasma: Thaw pooled normal human plasma at 37°C. Once thawed, keep it on ice or at room temperature and use it within 4 hours.
-
aPTT Reagent and CaCl2: Reconstitute and prepare the aPTT reagent and CaCl2 solution according to the manufacturer's instructions. Pre-warm the CaCl2 solution to 37°C before use.
Assay Procedure
-
Plasma Incubation:
-
Pipette 45 µL of pooled normal human plasma into a pre-warmed coagulometer cuvette or test tube.
-
Add 5 µL of the this compound working solution or vehicle control (DMSO) to the plasma.
-
Incubate the plasma-inhibitor mixture for a predetermined time (e.g., 2-5 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to FXIa.
-
-
Activation:
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture.
-
Incubate the mixture for the activation time specified by the aPTT reagent manufacturer (typically 3-5 minutes) at 37°C.
-
-
Initiation of Clotting:
-
Dispense 50 µL of the pre-warmed 25 mM CaCl2 solution into the cuvette to initiate the coagulation reaction.
-
Simultaneously, start the timer on the coagulometer.
-
-
Measurement of Clotting Time:
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
If performing the assay manually, gently tilt the tube back and forth and stop the timer as soon as a visible clot is formed.
-
-
Data Analysis:
-
Perform each measurement in duplicate or triplicate.
-
Calculate the mean and standard deviation for the clotting times at each inhibitor concentration.
-
Plot the mean aPTT clotting time against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the concentration of this compound that doubles the baseline aPTT and the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of the Intrinsic Coagulation Cascade
Caption: Intrinsic pathway of coagulation and the site of action of this compound.
Experimental Workflow for aPTT Assay with this compound
Caption: Workflow for determining the effect of this compound on aPTT.
References
- 1. bms.com [bms.com]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of Novel FXIa Inhibitors in Animal Thrombosis Models
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants.[1][2][3][4] Inhibition of FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants that target Factor Xa or thrombin.[1][2][3][4] This is attributed to the primary role of FXIa in amplifying thrombin generation during pathological thrombus formation, while having a lesser role in normal hemostasis.[4][5][6][7] Preclinical studies in various animal models are crucial for evaluating the efficacy and safety of new FXIa inhibitors. While specific data for a compound designated "FXIa-IN-6" is not publicly available, this document provides a comprehensive guide for researchers on the dosages, protocols, and evaluation methods for novel FXIa inhibitors, drawing from published data on other molecules in this class.
I. Signaling Pathway of Factor XIa in Coagulation
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor XIa plays a key role in the intrinsic pathway, amplifying the generation of thrombin. The following diagram illustrates the position of FXIa in the coagulation cascade.
References
- 1. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis [mdpi.com]
- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of FXIa Inhibitors for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
Factor XIa (FXIa) is a crucial serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3] It amplifies the generation of thrombin, which is a key enzyme in the formation of blood clots.[1][2] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[3][4] Accurate and consistent preparation of inhibitor stock solutions is critical for obtaining reliable and reproducible results in in vitro studies designed to evaluate the efficacy and mechanism of these compounds. This document outlines a standardized protocol for the solubilization and storage of a representative small-molecule FXIa inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative small-molecule FXIa inhibitors, which can be used as a reference for preparing stock solutions of similar compounds.
| Parameter | Representative Value | Notes |
| Molecular Weight (MW) | 450 - 670 g/mol | The exact molecular weight will be specific to the inhibitor. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Most small-molecule inhibitors exhibit good solubility in DMSO.[5] |
| Typical Stock Concentration | 10 mM | A 10 mM stock is a common starting concentration for in vitro assays. |
| Storage Temperature | -20°C or -80°C | Aliquoting and storing at low temperatures prevents degradation.[5][6] |
| Storage Duration | 1-6 months | Stability can vary; refer to manufacturer's data sheet if available.[5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a representative FXIa inhibitor with a hypothetical molecular weight of 550 g/mol .
Materials and Equipment:
-
FXIa inhibitor powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Personal protective equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions:
-
Always handle the inhibitor powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor and DMSO for detailed safety information.
Procedure:
-
Determine the required mass:
-
Use the following formula to calculate the mass of the inhibitor needed to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 550 g/mol x 1000 mg/g
-
Mass (mg) = 5.5 mg
-
-
-
Weigh the inhibitor:
-
Carefully weigh out 5.5 mg of the FXIa inhibitor powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the inhibitor powder.
-
-
Dissolve the inhibitor:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5]
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the inhibitor name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Visualizations
Caption: Workflow for preparing an FXIa inhibitor stock solution.
Caption: The intrinsic coagulation pathway and the site of action for an FXIa inhibitor.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. FXIa-IN-15_TargetMol [targetmol.com]
Application Notes and Protocols for FXIa Inhibitor Administration in Murine Studies
Disclaimer: No specific murine studies involving a compound designated "FXIa-IN-6" were found in the public domain. The following application notes and protocols are based on various documented Factor XIa (FXIa) inhibitors used in murine and other preclinical models to provide a comprehensive guide for researchers in this field.
Introduction
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window than existing therapies.[1][2][3][4] Inhibition of FXIa is hypothesized to reduce the risk of thrombosis while having a minimal impact on hemostasis.[5][6] Murine models are crucial for the preclinical evaluation of FXIa inhibitors, providing insights into their efficacy, pharmacokinetics, and safety profiles. This document outlines the common administration routes, experimental protocols, and relevant biological pathways for studying FXIa inhibitors in mice.
Data Presentation: FXIa Inhibitors in Murine and Rodent Models
The following table summarizes quantitative data from preclinical studies on various FXIa inhibitors, highlighting different administration routes and their observed effects.
| Compound/Inhibitor | Animal Model | Administration Route | Dose | Key Findings | Reference |
| rFasxiatorN17R,L19E | Mouse (Venous Thrombosis) | Subcutaneous (s.c.) | 10 mg/kg | Significantly reduced thrombus weight compared to saline control. | [5][7] |
| rFasxiatorN17R,L19E | Rat (Arterial Thrombosis) | Intravenous (i.v.) | 2 mg/kg | Achieved similar antithrombotic efficacy to unfractionated heparin with a >3-fold lower bleeding time. | [5][7] |
| 14E11 (murine antibody) | Mouse (Pulmonary Embolism) | Intravenous (i.v.) | Not specified | Significantly prolonged survival after tissue factor infusion. | [8] |
| Unfractionated Heparin | Mouse | Intravenous (i.v.) | Not specified | Increased circulating FXI concentration, suggesting release from a sequestered compartment. | [9] |
| Asundexian | Rat | Oral / Intravenous (i.v.) | 1 mg/kg (i.v.) | Predominantly cleared via feces. | [10] |
| Milvexian | Rabbit | Oral / Intravenous (i.v.) | 0.063 + 0.04 mg/kg+mg/kg/h (i.v.) | Preserved 32 ± 6% of carotid blood flow and reduced thrombus weight by 15 ± 10%. | [2] |
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Filter paper saturated with FeCl3 solution (e.g., 10%)
-
Flow probe and monitoring system
-
FXIa inhibitor test compound
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a flow probe around the artery to measure baseline blood flow.
-
Administer the FXIa inhibitor via the desired route (e.g., intravenous, oral gavage) at the predetermined dose and time before injury.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and monitor blood flow continuously until occlusion occurs or for a predetermined observation period.
-
At the end of the experiment, the thrombosed arterial segment can be excised and weighed.
Inferior Vena Cava (IVC) Ligation/Stenosis Model
This model is used to study venous thrombosis.
Materials:
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
FXIa inhibitor test compound
Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the inferior vena cava (IVC) from the surrounding tissues.
-
For the ligation (stasis) model , completely ligate the IVC and its side branches with suture material.[11]
-
For the stenosis model , place a suture around the IVC and a spacer (e.g., a 30-gauge needle) to create a defined degree of stenosis before ligating.[11]
-
Administer the FXIa inhibitor at the appropriate time relative to the surgical procedure.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 24-48 hours), re-anesthetize the mouse, excise the IVC, and weigh the formed thrombus.[5][11]
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade and FXIa Inhibition
Caption: The coagulation cascade showing the point of intervention for FXIa inhibitors.
Experimental Workflow: Murine Thrombosis Study
Caption: A typical experimental workflow for evaluating an FXIa inhibitor in a murine thrombosis model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FXIa Inhibition as a Novel Target for Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice, men, and differences therein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model‐dependent contributions of FXII and FXI to venous thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Anticoagulant Activity of FXIa-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in thrombus formation, particularly in pathological thrombosis, has made it a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to traditional therapies.[1][2][3] FXIa-IN-6 is a small molecule inhibitor of FXIa. This document provides detailed protocols for assessing the in vitro and in vivo anticoagulant activity of this compound.
Factor XI is a zymogen that, upon activation to FXIa by factor XIIa or thrombin, activates Factor IX, leading to the amplification of thrombin generation and subsequent fibrin clot formation.[4][5][6] By selectively targeting FXIa, it is hypothesized that thrombosis can be inhibited with minimal impact on normal hemostasis, which is primarily initiated by the extrinsic pathway.[2][7]
Data Presentation
In Vitro Activity of this compound
| Assay | Parameter | This compound | Reference Compound (e.g., BMS-262084) |
| FXIa Enzymatic Assay | IC50 (nM) | [Insert Value] | 0.3 (Ki) |
| Plasma Kallikrein Assay | IC50 (nM) | [Insert Value] | 5 (Ki) |
| Factor Xa Assay | IC50 (nM) | [Insert Value] | >10,000 |
| Thrombin Assay | IC50 (nM) | [Insert Value] | >10,000 |
| Activated Partial Thromboplastin Time (aPTT) | EC2x (µM) | [Insert Value] | 0.14 (human plasma) / 2.2 (rat plasma) |
| Prothrombin Time (PT) | EC2x (µM) | [Insert Value] | >100 |
EC2x: Concentration required to double the clotting time. [Insert Value]: Placeholder for experimental data to be generated for this compound.
In Vivo Efficacy of this compound in a Rat Thrombosis Model
| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight Reduction (%) | aPTT Prolongation (x-fold) | Bleeding Time Increase (x-fold) |
| Vehicle Control | - | 0 | 1.0 | 1.0 |
| This compound | [Dose 1] | [Value] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] | [Value] |
| This compound | [Dose 3] | [Value] | [Value] | [Value] |
| Positive Control (e.g., Heparin) | [Dose] | [Value] | [Value] | [Value] |
[Dose X] and [Value]: Placeholders for experimental data.
Experimental Protocols
In Vitro Assays
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified human Factor XIa.
Materials:
-
Human Factor XIa (final concentration ~0.04 nM)
-
This compound (test compound)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4
-
Fluorogenic Substrate: Glycine-Proline-Arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC)
-
384-well black microplate
-
Plate reader with fluorescence detection (Excitation: 400 nm, Emission: 505 nm)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of the microplate.
-
Add 20 µL of human FXIa solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate GPR-AFC.
-
Incubate the plate at 25°C for 60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control and determine the IC50 value using a suitable curve-fitting software.
To determine the selectivity of this compound, similar enzymatic inhibition assays should be performed against other key serine proteases of the coagulation cascade, such as Factor Xa, thrombin, Factor VIIa, Factor IXa, Factor XIIa, and plasma kallikrein. The protocol is analogous to the FXIa assay, substituting the respective enzyme and its specific fluorogenic substrate.
This plasma-based clotting assay evaluates the effect of this compound on the intrinsic and common coagulation pathways.[4]
Materials:
-
Human plasma (pooled normal)
-
This compound (test compound)
-
aPTT reagent (containing a contact activator like ellagic acid)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound in a suitable solvent and spike them into human plasma.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 5 minutes).
-
Add the aPTT reagent to the plasma sample and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C. This step activates Factor XII.
-
Initiate the clotting reaction by adding pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation.
-
Determine the concentration of this compound that doubles the baseline clotting time (EC2x).
This plasma-based clotting assay is used as a counter-screen to assess the effect of this compound on the extrinsic and common coagulation pathways. A selective FXIa inhibitor is expected to have minimal to no effect on the PT.[2]
Materials:
-
Human plasma (pooled normal)
-
This compound (test compound)
-
PT reagent (containing tissue factor)
-
Coagulometer
Protocol:
-
Prepare serial dilutions of this compound and spike them into human plasma.
-
Incubate the plasma-inhibitor mixture at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation.
-
Evaluate the effect of this compound on the PT and determine the EC2x, which is expected to be significantly higher than the aPTT EC2x.
In Vivo Assays
This model is used to evaluate the antithrombotic efficacy of this compound in an arterial thrombosis setting.[8][9]
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Surgical instruments
-
Doppler flow probe
Protocol:
-
Anesthetize the rat and expose the carotid artery through a midline cervical incision.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein.
-
After a specified time (e.g., 15 minutes), apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and thrombus formation.
-
Monitor blood flow until the artery is occluded (cessation of blood flow) or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion. The efficacy of this compound is demonstrated by a prolonged time to occlusion or prevention of occlusion compared to the vehicle control group.
-
At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weighed.
This model assesses the potential bleeding risk associated with this compound.[8]
Materials:
-
Rats administered with this compound or vehicle as in the thrombosis model.
-
Scalpel or blade
-
Filter paper
-
Saline solution (37°C)
Protocol:
-
Following administration of the test compound, anesthetize the rat.
-
Transect the tip of the tail (e.g., 3 mm from the end).
-
Immediately immerse the tail in warm saline (37°C).
-
Record the time from transection until the cessation of bleeding, defined as no re-bleeding for at least 30 seconds. Blot the tail gently with filter paper every 30 seconds to check for re-bleeding.
-
A significant increase in bleeding time compared to the vehicle control indicates a potential bleeding liability.
Visualizations
Caption: The Coagulation Cascade and the Target of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First‐in‐human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS‐962212, a direct, reversible, small molecule factor XIa inhibitor in non‐Japanese and Japanese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances [mdpi.com]
- 6. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Intrinsic Pathway of Coagulation with FXIa-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic pathway of coagulation, initiated by the activation of Factor XII (FXII) and culminating in the generation of thrombin, plays a critical role in the amplification of the coagulation cascade and the formation of a stable fibrin clot. A key enzyme in this pathway is Factor XIa (FXIa), a serine protease that activates Factor IX (FIX). Emerging evidence suggests that targeting FXIa could be a promising therapeutic strategy for the prevention and treatment of thrombosis with a potentially lower risk of bleeding complications compared to current anticoagulants.
FXIa-IN-6 is a potent and selective small molecule inhibitor of FXIa. Its utility in selectively blocking the intrinsic pathway makes it an invaluable research tool for elucidating the role of FXIa in thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo coagulation assays to investigate the intrinsic pathway.
Mechanism of Action
This compound is a synthetic, small molecule that directly binds to the active site of FXIa, preventing its interaction with its natural substrate, Factor IX. By inhibiting the conversion of FIX to its active form, FIXa, this compound effectively blocks the propagation of the coagulation cascade through the intrinsic pathway. This targeted inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation. Due to its high selectivity for FXIa, this compound has minimal impact on the extrinsic and common pathways of coagulation at therapeutic concentrations. A related compound, referred to as inhibitor 6, has demonstrated an IC50 of 30 nM for FXIa, with significantly higher IC50 values for thrombin (1100 nM) and Factor Xa (1900 nM), highlighting its selectivity.[1]
Data Presentation
The following table summarizes the in vitro activity of a compound structurally analogous to this compound (inhibitor 6), demonstrating its potency and selectivity.[1]
| Parameter | Value | Description |
| FXIa IC50 | 30 nM | The half-maximal inhibitory concentration against Factor XIa, indicating high potency. |
| Thrombin IC50 | 1100 nM | The half-maximal inhibitory concentration against Thrombin, indicating ~37-fold selectivity over Thrombin. |
| FXa IC50 | 1900 nM | The half-maximal inhibitory concentration against Factor Xa, indicating ~63-fold selectivity over FXa. |
| aPTT Doubling Conc. | 1.35 µM | The concentration of the inhibitor required to double the activated partial thromboplastin time. |
| PT Doubling Conc. | 48.6 µM | The concentration of the inhibitor required to double the prothrombin time, demonstrating minimal effect on the extrinsic pathway. |
Experimental Protocols
In Vitro Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Principle: Plasma is incubated with a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids to activate the contact-dependent factors. The addition of calcium chloride initiates clot formation, and the time to clot is measured. FXIa inhibitors are expected to prolong the aPTT in a concentration-dependent manner.
-
Materials:
-
Platelet-poor plasma (PPP) from human or animal subjects.
-
aPTT reagent (containing a contact activator and phospholipids).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
0.025 M Calcium Chloride (CaCl2) solution.
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
Pre-warm the CaCl2 solution and the coagulometer/water bath to 37°C.
-
In a coagulometer cuvette or a test tube, add 50 µL of PPP.
-
Add 5 µL of the this compound dilution or vehicle control (e.g., DMSO) to the plasma and incubate for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for the manufacturer-recommended activation time (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl2.
-
Start the timer immediately and measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds. Perform each measurement in duplicate or triplicate.
-
2. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: Tissue factor (thromboplastin) and calcium are added to plasma to initiate coagulation via the extrinsic pathway. The time to clot formation is measured. FXIa inhibitors are expected to have a minimal effect on the PT at concentrations that significantly prolong the aPTT.
-
Materials:
-
Platelet-poor plasma (PPP).
-
PT reagent (containing tissue factor and calcium).
-
This compound stock solution.
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
Pre-warm the PT reagent and the coagulometer/water bath to 37°C.
-
In a coagulometer cuvette or a test tube, add 50 µL of PPP.
-
Add 5 µL of the this compound dilution or vehicle control and incubate for 2-5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
Start the timer immediately and measure the time to clot formation.
-
Record the clotting time in seconds. Perform each measurement in duplicate or triplicate.
-
3. Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin.
-
Principle: Coagulation is initiated in plasma by adding a trigger (e.g., a low concentration of tissue factor and phospholipids). The generation of thrombin over time is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin. FXIa inhibitors are expected to decrease the peak thrombin generation and the endogenous thrombin potential (ETP).
-
Materials:
-
Platelet-poor plasma (PPP).
-
Trigger solution (e.g., low concentration of tissue factor and phospholipids).
-
Fluorogenic thrombin substrate.
-
Calcium chloride solution.
-
Thrombin calibrator.
-
This compound stock solution.
-
Fluorometric plate reader with a 37°C incubator.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well microplate, add 80 µL of PPP to each well.
-
Add 10 µL of the this compound dilution or vehicle control to the appropriate wells.
-
In separate wells, prepare a thrombin calibration curve according to the manufacturer's instructions.
-
Add 20 µL of the trigger solution to each well containing plasma and inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by dispensing 20 µL of the pre-warmed fluorogenic substrate and calcium chloride solution into each well.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate thrombin generation parameters (e.g., lag time, peak thrombin, ETP) using the thrombin calibration curve and appropriate software.
-
In Vivo Model
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting.
-
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent is assessed by its ability to delay or prevent vessel occlusion.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical microscope or magnifying lens.
-
Micro-surgical instruments.
-
Doppler flow probe and flowmeter.
-
3.5% Ferric chloride (FeCl3) solution.
-
Filter paper discs (1-2 mm diameter).
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle for intravenous or oral administration).
-
Saline.
-
-
Protocol:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intravenous injection 5 minutes before injury, or oral gavage 1-2 hours before injury).
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the right common carotid artery, separating it from the vagus nerve and surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a filter paper disc saturated with 3.5% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the area with saline.
-
Continuously monitor the carotid artery blood flow using the Doppler flow probe for a set period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow for a predetermined duration (e.g., >1 minute).
-
At the end of the experiment, euthanize the mouse. The thrombosed arterial segment can be excised for further analysis (e.g., weighing the thrombus, histological examination).
-
References
Application Notes and Protocols for In vivo Efficacy Testing of FXIa-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window than currently available agents.[1][2][3] Inhibitors of FXIa are hypothesized to prevent thrombosis with a reduced risk of bleeding complications.[1][3][4] This document provides detailed protocols for the in vivo evaluation of FXIa-IN-6, a novel FXIa inhibitor, in established rodent models of arterial and venous thrombosis, as well as a bleeding risk assessment model.
The following protocols are designed to guide researchers in assessing the antithrombotic efficacy and safety profile of this compound. The described experimental workflows and data presentation formats will ensure robust and reproducible results for preclinical evaluation.
Signaling Pathway of the Intrinsic Coagulation Cascade
Caption: Intrinsic coagulation pathway and the target of this compound.
Arterial Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury in Rats
This model assesses the efficacy of this compound in preventing arterial thrombosis following chemical injury to the carotid artery.
Experimental Workflow
Caption: Workflow for the rat carotid artery thrombosis model.
Protocol
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (300-350g) with an intraperitoneal (i.p.) injection of ketamine (75 mg/kg) and xylazine (10 mg/kg).[1]
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intravenous (i.v.) bolus injection into the jugular vein.
-
-
Thrombosis Induction:
-
Apply a piece of filter paper (1x2 mm) saturated with 3.5% ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for 10 minutes.[5]
-
-
Efficacy Endpoint:
-
Continuously monitor carotid artery blood flow.
-
The primary endpoint is the Time to Occlusion (TTO), defined as the time from FeCl₃ application to stable cessation of blood flow. An observation period of 60 minutes is typical.
-
Data Presentation
| Treatment Group | Dose (mg/kg, i.v.) | n | Time to Occlusion (TTO, min) | % Occlusion-Free at 60 min |
| Vehicle | - | 8 | 15.2 ± 2.5 | 0% |
| This compound | 0.5 | 8 | 28.9 ± 4.1 | 25% |
| This compound | 1.0 | 8 | 45.7 ± 5.3** | 62.5% |
| This compound | 2.0 | 8 | >60*** | 100% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM. |
Venous Thrombosis Model: Inferior Vena Cava (IVC) Ligation in Mice
This model evaluates the efficacy of this compound in a venous thrombosis setting induced by blood stasis.
Experimental Workflow
Caption: Workflow for the mouse inferior vena cava ligation model.
Protocol
-
Animal Preparation and Drug Administration:
-
Anesthetize male C57BL/6 mice (25-30g) with isoflurane.
-
Administer this compound or vehicle control (e.g., intravenously or subcutaneously) at the desired pre-treatment time.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligate the IVC just below the renal veins using a suture.
-
Ligate any visible side branches to create a segment of complete stasis.
-
Close the abdominal incision.
-
-
Thrombus Formation and Analysis:
-
Allow the thrombus to form over a period of 24 hours.
-
Re-anesthetize the mouse, excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Route | n | Thrombus Weight (mg) | % Inhibition |
| Vehicle | - | i.v. | 10 | 5.8 ± 0.6 | - |
| This compound | 1.0 | i.v. | 10 | 3.5 ± 0.4 | 39.7% |
| This compound | 3.0 | i.v. | 10 | 1.9 ± 0.3** | 67.2% |
| This compound | 10.0 | i.v. | 10 | 0.8 ± 0.2*** | 86.2% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM. |
Bleeding Risk Assessment: Tail Transection Bleeding Model in Rats
This model is used to assess the potential bleeding liability of this compound by measuring bleeding time after a standardized tail injury.
Experimental Workflow
References
- 1. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Analytical Detection of FXIa Inhibitors in Plasma
These application notes provide a comprehensive overview and detailed protocols for the quantification of a novel Factor XIa (FXIa) inhibitor, herein referred to as FXIa-IN-6, in plasma samples. The primary recommended method is a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for direct quantification of the inhibitor concentration. Additionally, a functional chromogenic assay is described to measure the inhibitory activity of this compound on its target enzyme, FXIa.
These protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of FXIa inhibitors.
LC-MS/MS Method for Quantification of this compound in Plasma
This section outlines a highly selective and sensitive method for the determination of this compound concentrations in plasma using LC-MS/MS. This "gold standard" bioanalytical technique is essential for pharmacokinetic and toxicokinetic studies.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry.[1][2] The use of an IS, ideally a stable isotope-labeled version of the analyte, corrects for variability during sample processing and analysis, ensuring high accuracy and precision.[2][3][4] Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound (e.g., ¹³C₆-FXIa-IN-6) or a suitable structural analog.
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
1.2.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Thaw Samples : Thaw plasma samples (calibration standards, quality controls, and unknown samples) on ice.
-
Aliquot : Vortex and aliquot 50 µL of each plasma sample into a 96-well plate.
-
Add Internal Standard : Add 10 µL of the working solution of the internal standard (e.g., 100 ng/mL in 50% ACN) to all wells except for the blank matrix samples.
-
Add Precipitation Solvent : Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.
-
Mix : Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge : Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate and Reconstitute (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA).
-
Inject : The plate is now ready for injection into the LC-MS/MS system.
Workflow for LC-MS/MS Sample Preparation and Analysis
Caption: Workflow for LC-MS/MS sample preparation and analysis.
1.2.3. Data Presentation: LC-MS/MS Parameters
The following tables provide typical starting parameters for an LC-MS/MS method. These will require optimization for this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V (Positive) / -4500 V (Negative) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing the analyte and IS. |
| This compound | Precursor Ion (Q1) → Product Ion (Q3) |
| Internal Standard | Precursor Ion (Q1) → Product Ion (Q3) |
Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal concentration and the variability of the measurements. | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (RE) within ±15% of nominal (±20% at LLOQ) for QC samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of plasma. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration for freeze-thaw, short-term, and long-term stability. |
Chromogenic Assay for FXIa Inhibitory Activity
This functional assay measures the ability of this compound to inhibit the enzymatic activity of FXIa. It is a critical tool for assessing the pharmacodynamic effects of the inhibitor.
Principle
Purified human FXIa is incubated with a plasma sample containing this compound. After incubation, a chromogenic substrate specific for FXIa is added. The enzymatic activity of FXIa cleaves the substrate, releasing a colored product (e.g., p-nitroaniline, pNA) which can be measured spectrophotometrically at 405 nm. The presence of an active inhibitor reduces the amount of substrate cleavage, resulting in a lower absorbance signal. The degree of inhibition is proportional to the concentration of the active inhibitor in the sample.
Signaling Pathway and Assay Principle
Caption: Principle of FXIa inhibition and the chromogenic assay.
Experimental Protocol
2.2.1. Materials and Reagents
-
Purified human Factor XIa
-
FXIa-specific chromogenic substrate (e.g., S-2366)
-
Tris-buffered saline (TBS) with 0.1% BSA
-
96-well microplate
-
Microplate reader with a 405 nm filter
2.2.2. Assay Procedure
-
Prepare Reagents : Dilute purified FXIa and the chromogenic substrate to their working concentrations in TBS/BSA buffer.
-
Sample Addition : Add 20 µL of plasma samples (calibrators, QCs, unknowns) to the wells of a 96-well plate. Include a "no inhibitor" control (blank plasma) and a "no enzyme" control (buffer only).
-
Add FXIa : Add 20 µL of the FXIa working solution to all wells except the "no enzyme" control.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to FXIa.
-
Add Substrate : Add 20 µL of the chromogenic substrate working solution to all wells to start the reaction.
-
Read Absorbance : Immediately start reading the absorbance at 405 nm in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.
Workflow for Chromogenic FXIa Activity Assay
Caption: Workflow for the chromogenic FXIa activity assay.
Data Analysis
The rate of the reaction (change in absorbance over time, mOD/min) is calculated for each well.
The percent inhibition is calculated using the following formula:
% Inhibition = [ 1 - (Rate of Sample / Rate of No Inhibitor Control) ] x 100
A calibration curve can be generated by plotting the % inhibition versus the concentration of this compound standards. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined from this curve.
By combining direct quantification of this compound by LC-MS/MS with the functional assessment of its inhibitory activity, researchers can gain a comprehensive understanding of the compound's pharmacokinetic and pharmacodynamic profile, which is crucial for its development as a safe and effective anticoagulant.
References
- 1. Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FXIa-IN-6 aPTT Assay Inconsistencies
Welcome to the technical support center for FXIa-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound in activated Partial Thromboplastin Time (aPTT) assays.
Disclaimer: this compound is a hypothetical small molecule inhibitor of Factor XIa (FXIa). The information provided here is based on the general principles of aPTT testing and the known behavior of FXIa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the aPTT?
A1: this compound is an inhibitor of Factor XIa, a key enzyme in the intrinsic coagulation pathway. The aPTT assay measures the integrity of this pathway. Therefore, increasing concentrations of this compound are expected to prolong the aPTT in a dose-dependent manner.
Q2: What is a typical normal range for an aPTT assay?
A2: The normal range for an aPTT can vary depending on the specific reagents, instrumentation, and laboratory population. Generally, a normal aPTT falls within the range of 25 to 38 seconds. It is crucial to establish a baseline normal range with your specific experimental setup.
Q3: At what step in the coagulation cascade does this compound act?
A3: this compound acts on Factor XIa. In the intrinsic pathway, Factor XIIa activates Factor XI to Factor XIa. Factor XIa then activates Factor IX to Factor IXa, which continues the cascade to generate thrombin and form a fibrin clot. By inhibiting FXIa, this compound interrupts this signaling sequence.
Troubleshooting Inconsistent aPTT Results
Issue 1: High Variability in aPTT Results Between Replicates
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents and plasma. Use calibrated pipettes and proper technique. |
| Temperature Fluctuations | Maintain a constant 37°C incubation temperature for all samples and reagents. Variations in temperature can significantly affect clotting times. |
| Reagent Instability | Ensure aPTT reagent and calcium chloride are properly reconstituted and stored. Avoid repeated freeze-thaw cycles. Prepare fresh reagents if necessary. |
| Plasma Quality | Use platelet-poor plasma. Inconsistent centrifugation can lead to variable platelet counts, which can affect aPTT results. Ensure consistent sample handling and preparation. |
| Mixing Technique | Standardize the mixing of reagents and plasma in the reaction cuvettes. Inconsistent mixing can lead to localized differences in reagent concentration. |
Issue 2: No or Weak Prolongation of aPTT with Increasing Concentrations of this compound
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the stock concentration of this compound and the dilution series. Perform a fresh serial dilution. |
| Inhibitor Instability | Ensure this compound is properly dissolved and has not precipitated out of solution. Check for solubility issues in the assay buffer or plasma. |
| Reagent Sensitivity | The aPTT reagent being used may have low sensitivity to FXI deficiencies or inhibitors. Consider trying an aPTT reagent known to be sensitive to intrinsic pathway factor deficiencies. |
| Plasma Issues | If using plasma with abnormally high levels of coagulation factors, the inhibitory effect of this compound may be masked. Use normal pooled plasma as a standard. |
Issue 3: Unexpectedly Long aPTT in Control (Vehicle-Treated) Samples
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Quality Plasma | The plasma may have a pre-existing factor deficiency or contain an endogenous inhibitor. Test a new lot of normal pooled plasma. |
| Contamination | The plasma or reagents may be contaminated with another anticoagulant (e.g., heparin from a catheter).[1] Use fresh, properly collected plasma samples. |
| Incorrect Reagent Preparation | Ensure the aPTT reagent and calcium chloride are prepared according to the manufacturer's instructions. Incorrect concentrations can lead to prolonged clotting times. |
| Pre-analytical Errors | Hemolyzed, icteric, or lipemic samples can interfere with the aPTT assay.[2][3] Visually inspect the plasma and use fresh samples if necessary. Improper blood-to-anticoagulant ratio in the collection tube can also affect results.[1][2] |
Experimental Protocols
Standard aPTT Assay Protocol
This protocol outlines a general procedure for performing an aPTT assay to evaluate the activity of this compound.
Materials:
-
Platelet-poor plasma (citrated)
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[4][5]
-
Calcium Chloride (CaCl2) solution (typically 25 mM)[6]
-
This compound stock solution and appropriate vehicle
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Calibrated pipettes and plastic cuvettes/tubes
Procedure:
-
Preparation:
-
Thaw frozen plasma and reagents at 37°C.
-
Prepare serial dilutions of this compound in the appropriate vehicle.
-
-
Reaction Setup:
-
Pipette 50 µL of platelet-poor plasma into a pre-warmed cuvette.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma and mix gently.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of pre-warmed aPTT reagent to the cuvette.
-
-
Initiation of Clotting:
-
Add 50 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer.[6]
-
Record the time in seconds for a fibrin clot to form. This is the aPTT.
-
Visualizations
Caption: Intrinsic pathway of the coagulation cascade showing the inhibitory action of this compound.
Caption: A simplified workflow for the activated Partial Thromboplastin Time (aPTT) assay.
Caption: A decision tree for troubleshooting inconsistent aPTT results.
References
- 1. linear.es [linear.es]
- 2. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. learnhaem.com [learnhaem.com]
- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XI Anion-Binding Sites are required for Productive Interactions with Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clevelandcliniclabs.com [clevelandcliniclabs.com]
Technical Support Center: Optimizing FXIa-IN-6 Concentration for Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to optimize the concentration of FXIa-IN-6, a novel inhibitor of Factor XIa (FXIa), in enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a kinetic assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its approximate potency. A typical starting point would be a serial dilution series spanning from 1 nM to 100 µM. This wide range helps in identifying the inhibitory potential of the compound. For context, known FXIa inhibitors have IC50 values that can range from low nanomolar to micromolar concentrations.[1][2]
Q2: What are the key components of a standard FXIa chromogenic kinetic assay?
A2: A typical FXIa chromogenic kinetic assay includes the following components:
-
Buffer: Usually a Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4) containing NaCl and CaCl2.[3]
-
Bovine Serum Albumin (BSA): Often included to prevent non-specific binding of the enzyme and inhibitor to reaction vessels.[3]
-
Human FXIa: The enzyme, typically used at a final concentration in the low nanomolar or picomolar range.[3][4]
-
Chromogenic Substrate: A peptide substrate that, when cleaved by FXIa, releases a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically. An example is S-2366.[3][5]
-
This compound: The inhibitor at various concentrations.
-
Control: A reaction mixture without the inhibitor to determine the uninhibited enzyme activity (Vmax).
Q3: How do I interpret the initial results from my concentration-response experiment?
A3: The initial results should be plotted as the percentage of FXIa inhibition versus the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve. From this curve, you can determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the FXIa activity. A lower IC50 value indicates a more potent inhibitor.
Q4: Should I be concerned about the selectivity of this compound?
A4: Yes, selectivity is a critical aspect of drug development. While optimizing the concentration for FXIa inhibition, it is also important to assess the inhibitory activity of this compound against other related serine proteases in the coagulation cascade, such as thrombin (Factor IIa), Factor Xa, and plasma kallikrein.[1][2] High selectivity for FXIa over other proteases is a desirable characteristic for a potential anticoagulant with a reduced bleeding risk.[2][6]
Troubleshooting Guides
Problem 1: No inhibition is observed even at high concentrations of this compound.
-
Possible Cause: The inhibitor may have low potency or may not be active.
-
Solution: Verify the identity and purity of the this compound compound. If possible, test a known FXIa inhibitor as a positive control to ensure the assay is performing as expected.
-
-
Possible Cause: The inhibitor may have precipitated out of solution at high concentrations.
-
Solution: Check the solubility of this compound in the assay buffer. You may need to use a different solvent for the stock solution (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low enough not to affect enzyme activity.
-
-
Possible Cause: The concentration of the enzyme or substrate is too high.
-
Solution: Reduce the concentration of FXIa or the chromogenic substrate. High substrate concentrations can sometimes overcome competitive inhibition.
-
Problem 2: High variability in the results between replicate wells.
-
Possible Cause: Pipetting errors.
-
Solution: Ensure that pipettes are properly calibrated. When preparing serial dilutions, ensure thorough mixing at each step. Using a master mix for the enzyme, substrate, and buffer can help ensure consistency across wells.[7]
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a multichannel pipette to add the substrate or inhibitor to multiple wells simultaneously to ensure consistent reaction times.
-
-
Possible Cause: Issues with the microplate reader.
-
Solution: Check the settings on the plate reader, including the wavelength and read time. Ensure the plate is properly seated in the reader.[7]
-
Problem 3: The dose-response curve is not sigmoidal or does not plateau at 100% inhibition.
-
Possible Cause: The inhibitor may have a complex mechanism of action.
-
Solution: this compound may not be a simple competitive inhibitor. Further mechanistic studies, such as determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), may be necessary.
-
-
Possible Cause: The inhibitor is not stable under the assay conditions.
-
Solution: Assess the stability of this compound in the assay buffer over the time course of the experiment.
-
-
Possible Cause: Off-target effects or interference with the assay components.
-
Solution: Test for interference by running the assay with the inhibitor and substrate but without the enzyme. Some compounds can interfere with the chromogenic signal.
-
Quantitative Data Summary
The following table summarizes the IC50 values of several known FXIa inhibitors to provide a reference for expected potency.
| Inhibitor | Target | IC50 Value | Reference |
| BMS-262084 | FXIa | 2.8 nM | [1][6] |
| Inhibitor 4 | FXIa | 6 nM | [1] |
| Inhibitor 5 | FXIa | 12 nM | [1] |
| Inhibitor 6 | FXIa | 30 nM | [1] |
| Asundexian | FXIa | 0.14 µM (in plasma) | [8] |
| Fasxiator | FXIa | 1.5 µM | [1][2] |
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound
This protocol describes a chromogenic kinetic assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials and Reagents:
-
Human activated Factor XI (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4
-
96-well microplate
-
Microplate reader
2. Experimental Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 100 µM down to 1 nM in 10-fold or 3-fold dilution steps. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme and Inhibitor Pre-incubation:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 85 µL of assay buffer containing FXIa to each well to achieve a final FXIa concentration of approximately 0.5 to 1 nM.[4]
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the chromogenic substrate (e.g., S-2366 at a final concentration of 100-200 µM) to each well to start the reaction.[5]
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes. The rate of substrate cleavage is proportional to the FXIa activity.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity of the vehicle control.
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Inhibition of Factor XIa. Sulfated Non-Saccharide Glycosaminoglycan Mimetics as Promising Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of FXIa-IN-6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the Factor XIa (FXIa) inhibitor, FXIa-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2] By inhibiting FXIa, this compound is expected to reduce thrombin generation and subsequent fibrin clot formation, making it a potential antithrombotic agent.[1][3][4]
Q2: What are the potential off-target effects of this compound?
A2: Due to the structural similarity among serine proteases, small molecule inhibitors of FXIa, such as this compound, may exhibit cross-reactivity with other proteases. The most commonly observed off-target is plasma kallikrein (PKal) due to the high homology in the active sites of FXIa and PKal.[2][5] Other potential off-targets include thrombin, Factor Xa (FXa), Factor VIIa (FVIIa), Factor IXa (FIXa), Factor XIIa (FXIIa), activated protein C (APC), trypsin, and chymotrypsin.[1][2]
Q3: How can I assess the selectivity of my batch of this compound?
A3: A selectivity profile of your this compound batch can be generated by performing in vitro enzymatic assays against a panel of relevant serine proteases. This typically involves determining the IC50 or Ki values for FXIa and a range of potential off-target proteases. A significant difference in these values will indicate the selectivity of the inhibitor.
Q4: What is a kinome scan and is it relevant for this compound?
A4: A kinome scan is a broad screening of a compound against a large panel of kinases to determine its selectivity.[6] While FXIa is a serine protease and not a kinase, if this compound has a chemical scaffold that could potentially interact with the ATP-binding site of kinases, a kinome scan might be considered as part of a comprehensive off-target profiling strategy, especially if unexpected cellular effects are observed.
Troubleshooting Guides
Issue 1: Unexpected Bleeding or Altered Clotting Times in In Vivo Models
Possible Cause: Inhibition of other coagulation factors besides FXIa.
Troubleshooting Steps:
-
Verify On-Target Potency: Confirm the IC50 of your this compound batch against purified FXIa using a biochemical assay.
-
Assess Off-Target Activity: Test the inhibitor against other key coagulation proteases such as thrombin and FXa.
-
Perform Clotting Assays:
-
Activated Partial Thromboplastin Time (aPTT): This assay is sensitive to the inhibition of the intrinsic pathway, including FXIa.[7] A dose-dependent prolongation of aPTT is expected.
-
Prothrombin Time (PT): This assay evaluates the extrinsic and common pathways. Significant prolongation of PT may indicate off-target inhibition of factors like FVIIa or FXa.[1]
-
Data Interpretation:
| Assay Result | Potential Interpretation |
| Prolonged aPTT, Normal PT | Expected on-target effect of FXIa inhibition. |
| Prolonged aPTT and PT | Potential off-target inhibition of common pathway factors (e.g., FXa, Thrombin). |
| No effect on aPTT | Inactive compound or issue with the experimental setup. |
Issue 2: Unexplained Cellular Phenotypes Unrelated to Coagulation
Possible Cause: Off-target inhibition of cellular serine proteases or other enzymes like kinases.
Troubleshooting Steps:
-
Broad Spectrum Protease Panel: Screen this compound against a broad panel of serine proteases, including intracellular proteases like trypsin and chymotrypsin.
-
Kinome Scan (Optional): If the chemical structure of this compound suggests potential kinase activity, a kinome scan can identify off-target kinase interactions.
-
Use of Structurally Unrelated FXIa Inhibitors: Compare the observed cellular phenotype with that induced by a structurally different, well-characterized FXIa inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Dose-Response Curve: Establish a clear dose-response relationship for the on-target (FXIa inhibition) and off-target (cellular phenotype) effects. A significant separation between the two curves suggests a therapeutic window.
Quantitative Data: Selectivity Profiles of Exemplary FXIa Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki in nM) of several reported FXIa inhibitors against their primary target and common off-targets. This data can serve as a reference for the expected selectivity of a potent and selective FXIa inhibitor.
| Inhibitor | FXIa | Plasma Kallikrein | Thrombin | FXa | Trypsin |
| Inhibitor A [1] | 6 | 10 | 2040 | 1600 | 12 |
| Inhibitor B [2] | 0.3 | 5 | >3000 | >3000 | 23 |
| Inhibitor C [2] | 6 | 430 | >10000 | >10000 | >10000 |
| Inhibitor D [1] | 30 | - | 1100 | 1900 | - |
Note: The data is compiled from different sources and experimental conditions may vary.
Experimental Protocols
Biochemical Assay for FXIa Inhibition (Chromogenic)
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified FXIa on a specific chromogenic substrate.
Materials:
-
Purified human FXIa
-
FXIa chromogenic substrate (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 20 µL of this compound dilutions to the wells of a 96-well plate.
-
Add 20 µL of purified FXIa solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 160 µL of the chromogenic substrate solution.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.
-
Plot the percentage of inhibition [(1 - V/V₀) * 100, where V₀ is the rate in the absence of inhibitor] against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for plasma to clot after the addition of a contact activator and calcium, assessing the integrity of the intrinsic and common coagulation pathways.
Materials:
-
Human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
This compound at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 10 µL of this compound dilution and incubate for 2 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for 3 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time to clot formation.
-
Plot the clotting time against the inhibitor concentration.
Visualizations
Caption: The Coagulation Cascade and the Target of this compound.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
Caption: Logical Relationship between Problem, Cause, and Solution.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining FXIa-IN-6 Delivery in Animal Models
Disclaimer: The following information is provided for research purposes only. "FXIa-IN-6" is not a widely recognized public designation for a specific Factor XIa inhibitor. The data and protocols presented here are a representative compilation derived from publicly available information on various small molecule FXIa inhibitors and are intended to serve as a guide. Researchers should validate these recommendations for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. By inhibiting FXIa, this compound prevents the amplification of thrombin generation, a critical step in the formation of a stable blood clot. This targeted inhibition is being explored as a novel anticoagulant therapy with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.
Q2: What are the potential off-target effects of this compound?
A2: While designed to be selective for FXIa, some small molecule inhibitors may exhibit off-target activity against other serine proteases, such as plasma kallikrein. It is crucial to profile the selectivity of this compound against a panel of related enzymes to understand its potential for off-target effects. Additionally, as FXI is involved in inflammatory processes and vascular permeability, these pathways should be monitored in preclinical studies.
Q3: What are the expected pharmacokinetic properties of a small molecule FXIa inhibitor like this compound?
A3: The pharmacokinetic profile can vary significantly between different small molecule FXIa inhibitors. Generally, desirable properties for an orally administered inhibitor include good oral bioavailability and a half-life that supports a convenient dosing regimen. For intravenous administration, a predictable clearance rate is important. Preclinical studies in various species (e.g., mice, rats, rabbits, monkeys) are necessary to determine the specific pharmacokinetic parameters of this compound.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The anticoagulant effect of this compound can be monitored ex vivo using the activated partial thromboplastin time (aPTT) assay, which should show a dose-dependent prolongation. In vivo efficacy is typically assessed in animal models of thrombosis, such as the ferric chloride-induced arterial thrombosis model or an arteriovenous (AV) shunt model.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
-
Question: I am observing precipitation when I try to dissolve this compound in an aqueous vehicle for in vivo administration. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are several strategies to improve the solubility of this compound for preclinical studies:
-
Co-solvent Systems: Utilize a mixture of a water-miscible organic solvent and an aqueous buffer. A common starting point is a formulation containing DMSO, PEG300, and Tween 80 in saline or PBS. It is critical to first dissolve the compound in the organic solvent (e.g., DMSO) before slowly adding the other components while vortexing.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly enhance its solubility. Determine the pKa of your compound to guide the pH adjustment.
-
Cyclodextrins: Encapsulating the compound in a cyclodextrin molecule can increase its aqueous solubility.
-
Micronization: Reducing the particle size of the compound can improve its dissolution rate.
-
Issue 2: High Variability in Plasma Exposure in Animal Studies
-
Question: I am observing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause?
-
Answer: High variability in oral exposure can stem from several factors:
-
Formulation Inhomogeneity: Ensure that your formulation is a homogenous solution or a stable, uniform suspension. If it is a suspension, make sure to vortex it thoroughly before each gavage.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some compounds. Standardize the fasting period for your animals before dosing.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting gastrointestinal transit and absorption. Ensure that personnel are properly trained.
-
First-Pass Metabolism: High first-pass metabolism in the gut wall or liver can lead to variable bioavailability. Consider co-administering with an inhibitor of relevant metabolic enzymes if ethically and scientifically justified for your study.
-
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Question: My FXIa inhibitor is potent in in vitro assays, but I am not seeing a significant antithrombotic effect in my animal model. What should I investigate?
-
Answer: This discrepancy can be due to several factors related to the drug's behavior in a biological system:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid clearance, or a short half-life, resulting in plasma concentrations that are below the therapeutic threshold. Conduct a pharmacokinetic study to determine the plasma exposure of your compound at the administered dose.
-
High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free (unbound) concentration available to interact with the target may be insufficient. Measure the plasma protein binding of your compound.
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms in vivo. Analyze plasma samples for the presence of metabolites.
-
Suboptimal Dose or Route of Administration: The dose may be too low, or the route of administration may not be appropriate to achieve the required therapeutic concentration at the site of action. Consider a dose-response study and explore different administration routes (e.g., intravenous vs. oral).
-
Quantitative Data Summary
Below is a table summarizing representative data for a small molecule FXIa inhibitor. Note: This is a composite representation and may not reflect the exact properties of any single compound.
| Parameter | Value |
| Physicochemical Properties | |
| Molecular Weight | ~500 g/mol |
| LogP | 3.5 |
| pKa | 8.2 (basic) |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| In Vitro Activity | |
| FXIa IC50 | 10 nM |
| Plasma Kallikrein IC50 | > 1000 nM |
| aPTT Doubling Concentration | 1 µM |
| Pharmacokinetics (Rat) | |
| Oral Bioavailability | 30% |
| Tmax (oral) | 2 hours |
| Half-life (t1/2) | 4 hours |
| Clearance | 20 mL/min/kg |
| Plasma Protein Binding | 95% |
Experimental Protocols
1. Preparation of an Oral Formulation for Rodent Studies
This protocol describes the preparation of a 10 mg/mL solution/suspension using a common co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a high concentration stock solution (e.g., 100 mg/mL). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication may aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired ratio. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
While vortexing the vehicle, slowly add the this compound stock solution to achieve the final desired concentration (e.g., 10 mg/mL).
-
Continue to vortex for 5-10 minutes to ensure a homogenous solution or a fine suspension.
-
Visually inspect the formulation for any precipitation. If it is a suspension, ensure it is uniform.
-
Store the formulation appropriately based on the stability of the compound. For many small molecules, preparation on the day of the experiment is recommended.
2. Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This protocol provides a general outline for assessing the in vivo antithrombotic efficacy of this compound.
Materials:
-
New Zealand White rabbits
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
Polyethylene tubing to create the AV shunt
-
Cotton thread
-
This compound formulation
-
Vehicle control
-
Blood collection supplies
Protocol:
-
Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol.
-
Expose the carotid artery and jugular vein through a midline cervical incision.
-
Administer this compound or vehicle control via the appropriate route (e.g., intravenous bolus followed by infusion, or oral gavage at a predetermined time before the procedure).
-
Insert cannulas into the carotid artery and jugular vein and connect them with a piece of polyethylene tubing containing a cotton thread.
-
Allow blood to flow through the shunt for a specified period (e.g., 15-30 minutes).
-
After the designated time, clamp the tubing and remove the cotton thread.
-
Weigh the cotton thread to determine the thrombus mass.
-
Collect blood samples at various time points to measure drug concentration and aPTT.
-
At the end of the experiment, euthanize the animal according to the approved protocol.
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: FXIa inhibition in the coagulation cascade.
addressing high background in FXIa-IN-6 binding assays
Welcome to the technical support center for FXIa-IN-6 binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound binding assays, with a focus on resolving high background signals.
Question: What are the common causes of high background in my this compound fluorescence polarization (FP) binding assay, and how can I address them?
High background can obscure the specific signal in your assay, leading to a poor signal-to-noise ratio and unreliable data. The primary causes and their solutions are outlined below.
1. Issues with Assay Buffer Components
Certain buffer components can autofluoresce or interact non-specifically with the fluorescent probe, leading to elevated background readings.
-
Problem: The buffer itself is fluorescent. This can be caused by contaminants in the water or buffer reagents.
-
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and high-quality buffer reagents. Prepare fresh buffer for each experiment and filter it if necessary. Test the fluorescence of the buffer alone to ensure it is not contributing significantly to the background.[1][2]
-
Problem: Carrier proteins like Bovine Serum Albumin (BSA) are binding to the fluorescent tracer. While often used to prevent non-specific binding to surfaces, some proteins can interact with fluorophores, increasing background polarization.[1]
-
Solution: Consider using an alternative carrier protein, such as bovine gamma globulin (BGG), which may have lower binding affinity for your fluorophore.[1] Alternatively, you can try reducing the concentration of BSA or removing it entirely, but be mindful of potential issues with compound sticking to plate wells.
2. Problems with the Fluorescent Tracer
The purity and concentration of the fluorescently labeled ligand (tracer) are critical for a successful assay.
-
Problem: The tracer preparation contains unbound fluorophore. Free dye will not bind to FXIa and will contribute to a low, but potentially noisy, background signal that can reduce the assay window.[1]
-
Solution: Ensure the tracer is of high purity (>90% labeled).[1] Purification methods like HPLC or dialysis can be used to remove any free fluorophore from the tracer preparation.
-
Problem: The tracer concentration is too low. If the fluorescence intensity is close to the background of the buffer alone, the apparent polarization can be artificially high.[2]
-
Solution: Increase the tracer concentration to ensure the signal is well above the background. Perform a titration of the tracer to find a concentration that gives a stable and robust signal without being wasteful of the reagent.
3. Issues with the FXIa Enzyme
The quality and handling of the FXIa enzyme can significantly impact assay performance.
-
Problem: The FXIa preparation contains aggregates. Protein aggregates can scatter light, leading to an increase in the measured polarization and a high background.[1]
-
Solution: Use highly purified FXIa. If aggregation is suspected, the enzyme preparation can be centrifuged to pellet large aggregates.[1] Repeated freeze-thaw cycles should be avoided as they can promote aggregation. Aliquot the enzyme upon receipt and store it at the recommended temperature.
4. Non-Specific Binding
Non-specific binding of the tracer or inhibitor to surfaces or other proteins can be a major source of high background.[3]
-
Problem: The tracer or inhibitor is binding to the microplate wells. Polystyrene plates, commonly used for these assays, can exhibit non-specific binding.[1]
-
Solution: Use non-binding surface (NBS) or low-binding microplates. These plates are treated to reduce the hydrophobic interactions that can lead to non-specific binding.
-
Problem: The inhibitor compound itself is fluorescent. At high concentrations, the intrinsic fluorescence of the test compound can interfere with the assay signal.[4]
-
Solution: Measure the fluorescence of the inhibitor at the concentrations used in the assay. If it is significantly fluorescent, you may need to use a different fluorescent probe with excitation and emission wavelengths that do not overlap with those of the inhibitor. Using red-shifted dyes can often help minimize interference from autofluorescent compounds.[4][5]
Illustrative Data for Troubleshooting High Background
The following table provides examples of how different issues can affect your fluorescence polarization data.
| Potential Issue | FP Signal (mP) - No Inhibitor | FP Signal (mP) - High Inhibitor | Signal-to-Noise Ratio | Interpretation |
| Optimal Assay | 250 | 50 | > 10 | A clear and robust assay window, indicating specific binding. |
| High Buffer Background | 300 | 100 | < 3 | The entire signal is shifted upwards, and the assay window is compressed.[1][2] |
| Protein Aggregation | 280 | 200 | < 2 | High initial polarization that does not decrease significantly with inhibitor, suggesting light scattering.[1] |
| Non-Specific Binding | 200 | 150 | < 2 | A small assay window, indicating that a significant portion of the signal is from non-specific interactions.[3] |
| Impure Tracer | 150 | 40 | > 5 | The maximum polarization is lower than expected because the unbound free dye contributes to the unpolarized signal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Factor XIa (FXIa) and why is it a target for drug development?
Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[6][7] It amplifies the generation of thrombin, which is essential for the formation of a stable blood clot.[8][9] While important for thrombosis (the formation of pathological blood clots), FXIa appears to have a more limited role in normal hemostasis (the process that stops bleeding).[7][10] This suggests that inhibiting FXIa could prevent thrombosis with a lower risk of causing bleeding complications compared to conventional anticoagulants.[7]
Q2: How does a fluorescence polarization (FP) binding assay for FXIa work?
An FP assay measures the binding of a small, fluorescently labeled molecule (the tracer, in this case, a labeled FXIa inhibitor) to a larger protein (FXIa). The principle is based on the speed of rotation of molecules in solution.[5]
-
Unbound Tracer: When the fluorescent tracer is small and unbound, it tumbles rapidly in solution. If excited with polarized light, the emitted light is depolarized. This results in a low polarization signal.[5]
-
Bound Tracer: When the tracer binds to the much larger FXIa protein, its rotation slows down significantly. When excited with polarized light, the emitted light remains largely polarized. This results in a high polarization signal.[5]
In a competitive binding assay, a test compound (like this compound) competes with the tracer for binding to FXIa. An effective inhibitor will displace the tracer, causing a decrease in the polarization signal.
Q3: What controls should I include in my this compound binding assay?
To ensure the validity of your results, the following controls are essential:
-
No Enzyme Control (Tracer Only): This control contains only the fluorescent tracer in the assay buffer. It provides the baseline low polarization value, representing the signal from the unbound tracer.
-
No Inhibitor Control (Tracer + FXIa): This control contains the tracer and the FXIa enzyme but no test compound. It provides the maximum polarization signal, representing the signal from the fully bound tracer.
-
Positive Control Inhibitor: A known, potent FXIa inhibitor should be included to confirm that the assay is performing as expected. A dose-response curve for the positive control should yield the expected IC50 value.
-
Solvent Control (e.g., DMSO): Since most compounds are dissolved in DMSO, a control with the highest concentration of DMSO used in the assay should be included to ensure the solvent is not affecting the assay results.
Q4: How can I improve the signal-to-noise ratio in my assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable data. Here are some tips to improve it:
-
Optimize Reagent Concentrations: Perform titrations of both the FXIa enzyme and the fluorescent tracer to find the optimal concentrations that provide a robust signal window.
-
Increase Incubation Time: Ensure that the binding reaction has reached equilibrium. You can test different incubation times to determine the optimal duration.
-
Choose the Right Fluorophore: Select a bright, photostable fluorophore with a high quantum yield.[5] Red-shifted dyes can also help to reduce background fluorescence from buffers and test compounds.[4][5]
-
Use a High-Quality Plate Reader: A sensitive plate reader with appropriate filters and polarizers is essential for accurate FP measurements. Readers with monochromators are generally not recommended for FP due to lower light transmission and higher background.[5]
Experimental Protocols
Protocol: this compound Competitive Fluorescence Polarization Binding Assay
This protocol provides a general framework for an FXIa competitive binding assay. Concentrations and incubation times may need to be optimized for your specific reagents and experimental conditions.
Materials:
-
Human Factor XIa (purified)
-
Fluorescently labeled FXIa tracer
-
This compound and other test compounds
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4[11]
-
Low-binding 96- or 384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Create a serial dilution series of the compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept at or below 1%.
-
-
Assay Plate Preparation:
-
Add the diluted compounds to the appropriate wells of the microplate.
-
Include wells for "No Inhibitor" (buffer with DMSO) and "No Enzyme" (buffer with DMSO) controls.
-
-
Reagent Addition:
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
Prepare a working solution of FXIa in assay buffer.
-
Add the FXIa solution to all wells except the "No Enzyme" controls.
-
Add the tracer solution to all wells.
-
The final volume in each well should be consistent (e.g., 100 µL for a 96-well plate).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light during incubation.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" wells.
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound.
-
Visualizations
Diagram: Troubleshooting Workflow for High Background
Caption: A flowchart for systematically troubleshooting high background signals.
Diagram: FXIa Competitive Binding Assay Workflow
Caption: The sequential workflow for performing the FXIa binding assay.
Diagram: Principle of Fluorescence Polarization Assay
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
minimizing FXIa-IN-6 toxicity in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize potential toxicity of the Factor XIa (FXIa) inhibitor, FXIa-IN-6, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the active site of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound prevents the downstream activation of Factor IX, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][2][3][4]
Q2: What are the potential sources of toxicity of this compound in cell-based assays?
A2: Potential toxicity in cell-based assays can arise from several factors:
-
On-target effects: While FXIa is primarily involved in coagulation, its inhibition might have unintended consequences in certain cell types that express or are sensitive to components of the coagulation cascade.
-
Off-target effects: Small molecule inhibitors can sometimes interact with other structurally related proteins, such as other serine proteases, leading to unintended biological effects and cytotoxicity.[1] Off-target effects of some FXIa inhibitors may involve protease-activated receptors (PARs).[1]
-
Compound properties: The physicochemical properties of this compound, such as poor solubility, can lead to compound precipitation at high concentrations, which can be toxic to cells. The solvent used to dissolve the compound (e.g., DMSO) can also be cytotoxic at certain concentrations.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds.
Q3: What is the recommended starting concentration for this compound in a new cell-based assay?
A3: It is recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. A typical starting range for a new small molecule inhibitor is between 0.1 µM and 10 µM. Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed across all tested concentrations of this compound.
This is a common issue when working with new chemical compounds. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inherent Toxicity of the Compound | Determine the IC50 for cytotoxicity using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). If the cytotoxic IC50 is close to the desired effective concentration for FXIa inhibition, consider reducing the incubation time or using a more sensitive detection method for your primary endpoint. |
| Compound Precipitation | Visually inspect the wells for any precipitate. Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium. Prepare fresh stock solutions and consider using a lower percentage of organic solvent. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control with varying concentrations of the solvent to determine its cytotoxic threshold. |
| Cell Line Sensitivity | Test this compound on a different, more robust cell line if possible. Some cell lines are inherently more sensitive to chemical perturbations. |
Issue 2: Inconsistent results or high variability between replicate wells.
High variability can mask the true effect of the compound. The following troubleshooting steps can help improve assay consistency.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. Avoid using the outer wells of the microplate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Instability | Some compounds are not stable in culture medium over long incubation periods. Minimize the exposure of stock solutions to light and perform experiments with freshly prepared dilutions. Consider reducing the assay incubation time if compound degradation is suspected. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control (e.g., 1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions and vehicle control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cells and culture reagents as in Protocol 1
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Assay Controls: Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the same concentration of solvent as the highest compound concentration.
-
Maximum LDH Release Control: Lyse a set of untreated cells with the lysis buffer provided in the kit 30 minutes before the end of the incubation.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: Carefully collect a specific volume of supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually 490 nm).
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity for each sample using the formula: (% Cytotoxicity = (Sample Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control)) * 100.
Data Presentation
Table 1: Illustrative Cytotoxicity Data for this compound in Two Different Cell Lines
The following table presents example data from an MTT assay after a 48-hour incubation with this compound. This data is for illustrative purposes only.
| This compound (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98 ± 5.2 | 99 ± 4.8 |
| 1 | 95 ± 6.1 | 97 ± 5.5 |
| 10 | 85 ± 7.3 | 92 ± 6.2 |
| 25 | 60 ± 8.5 | 75 ± 7.9 |
| 50 | 45 ± 9.1 | 65 ± 8.3 |
| 100 | 20 ± 6.8 | 40 ± 7.1 |
| IC50 (µM) | ~40 µM | ~80 µM |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the coagulation cascade targeted by this compound and a general workflow for assessing compound toxicity.
Caption: The intrinsic coagulation pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Factor XIa Inhibitors
A Note on FXIa-IN-6: Publicly available scientific literature and databases do not contain specific efficacy data for a compound designated "this compound" as of November 2025. Therefore, this guide provides a comparative analysis of other prominent Factor XIa (FXIa) inhibitors currently in clinical and preclinical development to serve as a valuable resource for researchers, scientists, and drug development professionals. This comparison focuses on key efficacy parameters, the methodologies used to obtain these data, and the underlying mechanism of FXIa inhibition.
Introduction to Factor XIa Inhibition
Factor XIa is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a key contributor to the formation and stabilization of thrombi.[1] Unlike factors in the common pathway, such as Factor Xa and thrombin, genetic deficiency of Factor XI is associated with a reduced risk of thromboembolic events with only a mild increase in bleeding risk. This observation has positioned FXIa as a promising target for the development of a new class of anticoagulants with a potentially wider therapeutic window, offering effective antithrombotic activity with a lower propensity for bleeding complications.
This guide compares the efficacy of several FXIa inhibitors, including orally available small molecules and parenterally administered monoclonal antibodies, providing a quantitative and methodological overview for comparative assessment.
Coagulation Cascade and the Role of FXIa
The following diagram illustrates the position of Factor XIa in the intrinsic pathway of the coagulation cascade, the target of the inhibitors discussed in this guide.
Caption: Intrinsic pathway of the coagulation cascade highlighting the central role of Factor XIa.
Comparative Efficacy Data
The following table summarizes key in vitro and in vivo efficacy parameters for a selection of FXIa inhibitors. Direct comparison of in vivo data should be approached with caution due to variations in experimental models, species, and dosing regimens.
| Inhibitor | Type | Target | Ki | IC50 | In Vivo Model | Efficacy Highlights |
| Milvexian | Small Molecule | FXIa | 0.11 nM (human)[2] | - | Rabbit Electrically-Mediated Carotid Artery Thrombosis (ECAT) | Dose-dependent prevention of arterial thrombosis.[2] |
| Abelacimab | Monoclonal Antibody | FXI and FXIa | - | 2.8 nM (for FXIa activity)[3] | Mouse FeCl3-Induced Carotid Artery Thrombosis | Good anticoagulant activity and prevention of carotid artery occlusion.[4] |
| Osocimab | Monoclonal Antibody | FXIa | - | - | Rabbit Venous Thromboembolism (VTE) post-knee arthroplasty | Superiority at 1.8 mg/kg (preoperative) and non-inferiority at 0.6-1.8 mg/kg (postoperative) compared to enoxaparin in preventing VTE.[5] |
| BMS-262084 | Small Molecule | FXIa | - | 2.8 nM (human)[1][6] | Rat FeCl3-Induced Thrombosis (Vena Cava & Carotid Artery) | 97% and 73% maximum reduction in venous and arterial thrombosis, respectively, at 12 mg/kg + 12 mg/kg/h.[7] |
| Rabbit Arteriovenous Shunt Thrombosis (AVST) & Venous Thrombosis (VT) | ED50 of 0.4 mg/kg/h and 0.7 mg/kg/h, respectively.[8] |
Experimental Protocols
In Vitro Efficacy Assessment
Determination of IC50 for FXIa Inhibition (General Protocol)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For FXIa inhibitors, this is typically determined using a chromogenic or fluorogenic substrate assay.
Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of an FXIa inhibitor.
Detailed Methodology:
-
Reagents and Materials:
-
Purified human Factor XIa.
-
Chromogenic (e.g., S-2366) or fluorogenic substrate for FXIa.
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA).[9]
-
Test inhibitor at various concentrations.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance or fluorescence.
-
-
Assay Procedure:
-
A fixed concentration of human FXIa is pre-incubated with a range of concentrations of the test inhibitor in the assay buffer in a 96-well plate for a specified period at 37°C.[10]
-
The enzymatic reaction is initiated by the addition of the FXIa substrate.[11]
-
The rate of substrate hydrolysis, which is proportional to the residual FXIa activity, is monitored by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[12][13]
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the kinetic curves.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control sample containing no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
In Vivo Efficacy Assessment
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This is a widely used model to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting. The topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[14][15]
Workflow for FeCl3-Induced Thrombosis Model
Caption: Key steps in the ferric chloride-induced arterial thrombosis model.
Detailed Methodology:
-
Animal Preparation:
-
Thrombosis Induction:
-
The test inhibitor or vehicle is administered (e.g., intravenously, orally) at a predetermined time before injury.
-
A filter paper saturated with a ferric chloride solution (e.g., 4-6% w/v) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).[15]
-
-
Efficacy Measurement:
-
Blood flow in the carotid artery is monitored using a Doppler flow probe placed distal to the site of injury.
-
The primary endpoint is typically the time to complete occlusion of the vessel.
-
In some variations of the model, after a set period, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed.[6]
-
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model is used to assess the efficacy of antithrombotic agents in preventing thrombosis in an extracorporeal circuit, which can be tailored to be more platelet-rich or fibrin-rich depending on the components of the shunt.[17]
Detailed Methodology:
-
Animal Preparation:
-
Rabbits are anesthetized.
-
An arteriovenous shunt is created by cannulating a carotid artery and a jugular vein.[18]
-
-
Thrombosis Induction:
-
The cannulas are connected to an extracorporeal circuit that contains a thrombogenic surface (e.g., a silk thread or a collagen-coated tube).
-
The test inhibitor or vehicle is infused intravenously throughout the experiment.
-
-
Efficacy Measurement:
-
Blood is allowed to flow through the shunt for a defined period (e.g., 60 minutes).
-
At the end of the experiment, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully extracted and weighed.
-
The efficacy of the inhibitor is determined by the percentage reduction in thrombus weight compared to the vehicle-treated control group.[8]
-
Conclusion
The landscape of FXIa inhibitors is rapidly evolving, with several promising candidates demonstrating potent antithrombotic efficacy in preclinical and clinical studies. The data presented in this guide highlight the diverse approaches being taken, from small molecules to monoclonal antibodies, each with a unique pharmacological profile. While direct cross-study comparisons are challenging, the collective evidence strongly supports the therapeutic potential of FXIa inhibition. For researchers and drug developers, a thorough understanding of the quantitative efficacy data and the experimental methodologies used to generate them is paramount for the continued advancement of this exciting class of anticoagulants. The detailed protocols and comparative data herein provide a foundational resource for these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Osocimab: A Novel Agent in Preventing Venous Thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tf7.org [tf7.org]
- 13. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]
- 14. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-Induced (FeCl3) Carotid Injury [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FXIa Inhibitors: FXIa-IN-6 and Milvexian in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Factor XIa (FXIa) inhibitors, the preclinical compound FXIa-IN-6 and the clinical-stage drug milvexian. Due to the limited publicly available experimental data for this compound in thrombosis models, this guide utilizes BMS-962212, a potent and selective preclinical FXIa inhibitor, as a proxy to facilitate a data-driven comparison with milvexian. This comparison focuses on their performance in established thrombosis models, supported by experimental data and detailed methodologies.
Introduction to FXIa Inhibition
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising antithrombotic strategy with the potential for a wider therapeutic window compared to traditional anticoagulants that target Factor Xa or thrombin. By selectively targeting FXIa, these inhibitors aim to reduce the risk of thrombosis with a lower propensity for bleeding.
Mechanism of Action
Both this compound and milvexian are small molecule inhibitors that directly and reversibly bind to the active site of Factor XIa, thereby preventing its enzymatic activity and the subsequent amplification of the coagulation cascade.
Comparative In Vitro Potency
This table summarizes the in vitro potency of this compound, milvexian, and the proxy BMS-962212 against Factor XIa.
| Compound | Target | Ki (nM) | Selectivity |
| This compound | Factor XIa | 0.3 | Selective against most relevant serine proteases |
| Milvexian | Human FXIa | 0.11 | Selective |
| Rabbit FXIa | 0.38 | ||
| BMS-962212 (Proxy) | Human FXIa | 0.7 | Selective, reversible |
Performance in Preclinical Thrombosis Models
The following sections detail the experimental data for milvexian and the proxy for this compound, BMS-962212, in various animal models of thrombosis.
Milvexian: Experimental Data
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model assesses the ability of an antithrombotic agent to prevent the formation of a thrombus in an extracorporeal shunt.
| Dose (IV bolus + infusion) | Thrombus Weight Reduction (%) | aPTT (fold increase) |
| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 ± 7.9 | 1.54 |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 ± 6.8 | 2.23 |
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 ± 4.8 | 3.12 |
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model
This model evaluates the efficacy of an antithrombotic in preventing arterial thrombosis induced by electrical injury.
| Dose (IV bolus + infusion) | Thrombus Weight Reduction (%) | Carotid Blood Flow Preservation (%) |
| 0.063 + 0.04 mg/kg + mg/kg/h | 15 ± 10 | 32 ± 6 |
| 0.25 + 0.17 mg/kg + mg/kg/h | 45 ± 2 | 54 ± 10 |
| 1 + 0.67 mg/kg + mg/kg/h | 70 ± 4 | 76 ± 5 |
This compound (Proxy: BMS-962212): Experimental Data
Rabbit Arteriovenous (AV) Shunt Model of Thrombosis
| Dose (IV) | Thrombus Weight Reduction | aPTT Prolongation |
| Not specified | Significant | Dose-dependent |
Monkey Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model
| Dose (IV bolus + infusion) | Thrombus Weight Reduction (%) | aPTT (fold increase) | Kidney Bleeding Time |
| 0.5 + 1.4 mg/kg + mg/kg/h | 35 ± 9 | 2.4 ± 0.1 | Not increased |
| 2 + 5.6 mg/kg + mg/kg/h | 74 ± 5 | 2.9 ± 0.1 | Not increased |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Rabbit Arteriovenous (AV) Shunt Model
-
Animal Model: Anesthetized New Zealand White rabbits.
-
Shunt Preparation: An extracorporeal shunt containing a silk thread is placed between the carotid artery and the jugular vein.
-
Compound Administration: The test compound (milvexian or BMS-962212) or vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Thrombosis Induction: Blood is allowed to circulate through the shunt for a defined period, leading to thrombus formation on the silk thread.
-
Efficacy Endpoint: The primary endpoint is the weight of the thrombus formed.
-
Pharmacodynamic Assessment: Blood samples are collected to measure activated partial thromboplastin time (aPTT) and prothrombin time (PT).
Rabbit/Monkey Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model
-
Animal Model: Anesthetized rabbits or cynomolgus monkeys.
-
Surgical Preparation: The carotid artery is isolated, and a flow probe is placed to monitor blood flow.
-
Compound Administration: The test compound or vehicle is administered intravenously.
-
Thrombosis Induction: An electrical current is applied to the external surface of the carotid artery to induce endothelial injury and subsequent thrombosis.
-
Efficacy Endpoints: Efficacy is assessed by the preservation of carotid blood flow and the final weight of the thrombus.
-
Safety Endpoint: Bleeding time is measured, often using a template or cuticle bleeding model.
Summary and Conclusion
This guide provides a comparative overview of the preclinical FXIa inhibitor this compound (represented by the proxy BMS-962212) and the clinical-stage inhibitor milvexian.
-
Potency: Both milvexian and this compound (and its proxy) are highly potent inhibitors of FXIa, with Ki values in the sub-nanomolar range.
-
Efficacy in Venous Thrombosis Models: Milvexian has demonstrated dose-dependent efficacy in reducing thrombus formation in a rabbit AV shunt model. While specific data for this compound is unavailable, its proxy BMS-962212 also shows significant antithrombotic activity in a similar model.
-
Efficacy in Arterial Thrombosis Models: Both milvexian and BMS-962212 have shown robust, dose-dependent antithrombotic effects in arterial thrombosis models, effectively preserving blood flow and reducing thrombus weight.
-
Safety Profile: A key feature of FXIa inhibitors is their potential for a lower bleeding risk. In the described preclinical models, both milvexian and BMS-962212 demonstrated significant antithrombotic efficacy at doses that did not substantially increase bleeding time.
Navigating the Future of Anticoagulation: A Comparative Analysis of FXIa-IN-6
For Immediate Release
In the dynamic landscape of anticoagulant drug development, targeting Factor XIa (FXIa) has emerged as a promising strategy to uncouple antithrombotic efficacy from bleeding risk. This guide provides a comprehensive comparison of the novel, investigational FXIa inhibitor, FXIa-IN-6, with other leading alternatives in its class, offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
At a Glance: this compound Performance Highlights
This compound, a tetrapeptidomimetic inhibitor, demonstrates potent and selective inhibition of FXIa. The following tables summarize its in vitro anticoagulant profile in human plasma, juxtaposed with key competitors, Milvexian and Asundexian.
| Inhibitor | FXIa IC50 / Ki | Thrombin (FIIa) IC50 | Factor Xa (FXa) IC50 | Selectivity (FXIa vs. FIIa) | Selectivity (FXIa vs. FXa) |
| This compound | 30 nM (IC50)[1] | 1100 nM[1] | 1900 nM[1] | ~37-fold | ~63-fold |
| Milvexian | 0.11 nM (Ki)[2] | >100,000-fold vs. FXIa | >100,000-fold vs. FXIa | >100,000 | >100,000 |
| Asundexian | Potent and Selective[3] | Highly Selective | Highly Selective | N/A | N/A |
Table 1: In Vitro Inhibitory Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound, Milvexian, and Asundexian against their primary target (FXIa) and key off-target serine proteases in the coagulation cascade. Higher selectivity ratios indicate a more targeted inhibition of FXIa.
| Inhibitor | aPTT Doubling Concentration (EC2x) | PT Doubling Concentration |
| This compound | 1.35 µM[1] | 48.6 µM[1] |
| Milvexian | 0.44 - 2.1 µM (reagent-dependent)[1] | Minimally increased at concentrations that double aPTT[1] |
| Asundexian | N/A (EC150 = 0.61 µM)[4] | Little to no effect[4] |
Table 2: In Vitro Anticoagulant Effect in Human Plasma. This table presents the concentration of each inhibitor required to double the activated partial thromboplastin time (aPTT), a measure of the intrinsic coagulation pathway, and the prothrombin time (PT), which assesses the extrinsic pathway. A significant prolongation of aPTT with minimal effect on PT is characteristic of specific FXIa inhibitors.
Understanding the Mechanism: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin, the central enzyme in clot formation. By selectively inhibiting FXIa, novel anticoagulants aim to reduce thrombosis with a lower risk of impairing hemostasis, which is primarily initiated by the extrinsic pathway.
Figure 1: The Coagulation Cascade and the Target of this compound. This diagram illustrates the intrinsic, extrinsic, and common pathways of blood coagulation, highlighting the position of Factor XIa (FXIa) and the inhibitory action of this compound.
Experimental Protocols: A Closer Look at the Methodology
The validation of this compound and its alternatives relies on a battery of standardized in vitro assays performed in human plasma. The following section details the methodologies for the key experiments cited in this guide.
Experimental Workflow for In Vitro Anticoagulant Profiling
Figure 2: Workflow for Assessing Anticoagulant Effects. This diagram outlines the key steps involved in the in vitro evaluation of anticoagulant compounds, from plasma preparation to the execution and analysis of coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Plasma Incubation: Pooled normal human citrated plasma is incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control at 37°C.
-
Activation: An activating reagent (e.g., silica, ellagic acid) and a phospholipid preparation are added to the plasma-inhibitor mixture and incubated for a specified time to activate contact-dependent factors.
-
Clot Initiation: Calcium chloride is added to initiate clot formation.
-
Clotting Time Measurement: The time taken for a fibrin clot to form is measured using an automated coagulometer. The concentration of the inhibitor that doubles the baseline clotting time (EC2x) is then determined.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
-
Plasma Incubation: Pooled normal human citrated plasma is pre-warmed to 37°C and incubated with the test inhibitor or vehicle.
-
Clot Initiation: A reagent containing tissue factor and calcium chloride is added to the plasma to trigger coagulation.
-
Clotting Time Measurement: The time to clot formation is recorded. The effect of the inhibitor on the PT is evaluated to determine its specificity for the intrinsic pathway.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin.
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated human blood.
-
Assay Setup: The plasma is incubated with the test inhibitor.
-
Triggering Coagulation: Coagulation is initiated by the addition of a trigger, which can be a low concentration of tissue factor to assess the extrinsic pathway or a contact activator (like kaolin or ellagic acid) to evaluate the intrinsic pathway. A fluorogenic substrate for thrombin is also added.
-
Fluorometric Reading: The generation of thrombin is monitored over time by measuring the fluorescence produced from the cleavage of the substrate.
-
Data Analysis: Key parameters such as the endogenous thrombin potential (ETP - the total amount of thrombin generated) and the peak thrombin concentration are calculated from the resulting thrombin generation curve.
Concluding Remarks
This compound presents as a potent and selective inhibitor of Factor XIa, a key target in the development of safer anticoagulants. Its strong effect on the aPTT with minimal impact on the PT is consistent with a mechanism that targets the intrinsic pathway of coagulation. While direct comparative data from head-to-head studies is limited, the available in vitro results position this compound as a compelling candidate for further investigation. Future studies, particularly those evaluating its performance in thrombin generation assays and in vivo models of thrombosis and hemostasis, will be crucial in fully elucidating its therapeutic potential relative to other FXIa inhibitors like Milvexian and Asundexian. The data presented in this guide serves as a valuable resource for researchers dedicated to advancing the next generation of anticoagulant therapies.
References
- 1. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of FXIa-IN-6 and asundexian
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two factor XIa (FXIa) inhibitors: FXIa-IN-6 and asundexian. By presenting available experimental data, this document aims to assist researchers in evaluating these compounds for antithrombotic drug development.
Introduction
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to conventional anticoagulants. This guide focuses on a direct comparison of this compound, a potent preclinical inhibitor, and asundexian, an orally bioavailable inhibitor that has undergone extensive clinical investigation.
Mechanism of Action
Both this compound and asundexian are direct inhibitors of FXIa, meaning they bind to the active site of the enzyme and block its activity. This, in turn, prevents the activation of Factor IX, a crucial step in the amplification of the coagulation cascade. By selectively targeting the intrinsic pathway, these inhibitors are hypothesized to reduce pathologic thrombus formation with minimal impact on hemostasis.[1][2]
In Vitro Potency and Selectivity
A key aspect of a successful FXIa inhibitor is its high potency against the target enzyme and selectivity over other related serine proteases to minimize off-target effects.
| Parameter | This compound | Asundexian |
| FXIa Inhibition (Ki) | 0.3 nM[2] | Not explicitly reported, but described as a potent inhibitor. |
| FXIa Inhibition (IC50) | 30 nM | 1.0 nM (in buffer)[1] |
| Selectivity | Selective against most relevant serine proteases.[2] | ≥1000-fold selective against other proteases of the coagulation and fibrinolytic system. 10-fold less potent against plasma kallikrein.[1] |
| Effect on Thrombin | IC50 = 1100 nM | Not explicitly reported, but highly selective. |
| Effect on FXa | IC50 = 1900 nM | Not explicitly reported, but highly selective. |
Coagulation Parameters
The effect of these inhibitors on standard coagulation assays provides insight into their anticoagulant activity. The activated partial thromboplastin time (aPTT) is particularly sensitive to the inhibition of the intrinsic pathway.
| Assay | This compound | Asundexian |
| Activated Partial Thromboplastin Time (aPTT) | Doubled at 1.35 µM | Dose-dependent prolongation.[1] |
| Prothrombin Time (PT) | Doubled at 48.6 µM | Little to no effect.[1] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for its clinical utility.
| Parameter | This compound | Asundexian |
| Route of Administration | Not explicitly reported, likely preclinical intravenous administration. | Oral, once-daily dosing.[3] |
| Oral Bioavailability | Data for a related compound ("inhibitor 70") showed 63% oral bioavailability in dogs, but another ("inhibitor 66") had no oral bioavailability. Data for this compound is not available. | High oral bioavailability.[4] |
| Elimination Half-life (t½) | Not available. | 16.2 to 28.9 hours in humans (depending on co-administered drugs).[5] |
| Metabolism | Not available. | Predominantly via amide hydrolysis.[6] |
| Excretion | Not available. | Primarily via feces.[6] |
In Vivo Efficacy and Safety
Preclinical and clinical studies are essential to evaluate the antithrombotic efficacy and bleeding risk of FXIa inhibitors.
This compound: Limited publicly available in vivo data.
Asundexian:
-
Preclinical (Rabbit Models):
-
Clinical:
Experimental Protocols
In Vitro FXIa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against purified human FXIa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXIa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.
General Protocol:
-
Reagents: Purified human FXIa, chromogenic FXIa substrate (e.g., S-2366), assay buffer (e.g., Tris-HCl with NaCl and CaCl2), and the test inhibitor.
-
Procedure: a. The test inhibitor is serially diluted and pre-incubated with a fixed concentration of FXIa in the assay buffer at 37°C. b. The reaction is initiated by the addition of the chromogenic substrate. c. The change in absorbance over time is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXIa activity, is determined by plotting the rate of reaction against the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a functional coagulation assay that measures the time it takes for a clot to form in plasma after activation of the intrinsic pathway.
Principle: The assay is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids to citrated plasma, followed by the addition of calcium. The time to clot formation is measured.
General Protocol:
-
Reagents: Citrated platelet-poor plasma, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution.
-
Procedure: a. The test inhibitor is incubated with the plasma at 37°C. b. The aPTT reagent is added, and the mixture is incubated for a defined period to allow for the activation of the contact pathway. c. Clotting is initiated by the addition of calcium chloride, and the time to fibrin clot formation is recorded.
-
Data Analysis: The aPTT is reported in seconds. The effect of the inhibitor is often expressed as the concentration required to double the baseline aPTT.[11]
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and asundexian are potent inhibitors of Factor XIa. Based on the available data, asundexian demonstrates high potency in vitro, has favorable oral pharmacokinetic properties in humans, and has been extensively studied in clinical trials. This compound also shows high potency in preclinical in vitro assays. However, a comprehensive head-to-head comparison is limited by the lack of publicly available information on the chemical structure, detailed pharmacokinetics, and in vivo efficacy of this compound. Further studies are required to fully elucidate the therapeutic potential of this compound and to allow for a more complete comparison with asundexian. This guide serves as a summary of the current knowledge to aid researchers in the field of antithrombotic drug discovery.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Disposition of the Novel Oral Factor XIa Inhibitor Asundexian in Rats and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the therapeutic utility of the factor XIa inhibitor asundexian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accp.com [accp.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Comparative Analysis of a Factor XIa Inhibitor: Cross-Reactivity with Other Serine Proteases
Note: No specific public data was found for a compound designated "FXIa-IN-6". This guide will therefore focus on a representative potent and selective tetra-peptidomimetic Factor XIa inhibitor, referred to as "Inhibitor 4" in the scientific literature, to illustrate a comparative cross-reactivity analysis.[1]
This guide provides a comparative analysis of the cross-reactivity profile of a specific Factor XIa (FXIa) inhibitor with other key serine proteases involved in the coagulation cascade and other physiological processes. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the inhibitor's selectivity.
Inhibitor Profile: A Look at Selectivity
The development of FXIa inhibitors as anticoagulants aims to prevent thrombosis with a reduced risk of bleeding compared to traditional therapies.[2] A key aspect of their preclinical evaluation is determining their selectivity against other serine proteases to minimize off-target effects. High selectivity for FXIa over proteases like thrombin and Factor Xa (FXa) is desirable to maintain hemostasis while preventing pathological clot formation.[2]
The featured inhibitor is a tetra-peptidomimetic compound designed for potent and selective inhibition of FXIa.[1] Its performance against a panel of serine proteases is summarized below, offering a clear comparison of its inhibitory activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "Inhibitor 4" and a comparator compound, "Inhibitor 6", against various serine proteases. Lower IC50 values indicate higher potency.
| Serine Protease | "Inhibitor 4" IC50 (nM) | "Inhibitor 6" IC50 (nM) |
| Factor XIa (FXIa) | 6 | 30 |
| Plasma Kallikrein | 10 | Not Reported |
| Trypsin | 12 | Not Reported |
| Thrombin | 2040 | 1100 |
| Factor Xa (FXa) | 1600 | 1900 |
| Activated Protein C (APC) | 20700 | Not Reported |
| Factor VIIa (FVIIa) | 38000 | Not Reported |
Data sourced from a 2006 study on tetra-peptidomimetic inhibitors.[1]
As the data indicates, "Inhibitor 4" demonstrates significant selectivity for FXIa, with IC50 values orders of magnitude higher for other serine proteases such as thrombin and FXa.[1] This high selectivity is a promising characteristic for a therapeutic candidate, suggesting a potentially wider therapeutic window and a lower risk of bleeding complications.
Experimental Methodologies
The determination of inhibitor potency and selectivity against various serine proteases typically involves in vitro enzymatic assays. A common method is the chromogenic substrate hydrolysis assay.
General Protocol for Chromogenic Substrate Hydrolysis Assay:
-
Enzyme Activation: The zymogen form of the target serine protease is activated to its enzymatic form (e.g., Factor XI to Factor XIa).
-
Inhibitor Incubation: A fixed concentration of the activated enzyme is incubated with varying concentrations of the inhibitor compound for a predetermined period to allow for binding.
-
Substrate Addition: A chromogenic substrate specific to the enzyme is added to the mixture. The enzyme cleaves the substrate, releasing a chromophore.
-
Signal Detection: The rate of chromophore release is measured over time using a spectrophotometer (e.g., by monitoring the change in optical density at a specific wavelength).
-
Data Analysis: The rate of substrate hydrolysis is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated from this dose-response curve.
This protocol is repeated for each serine protease of interest to determine the inhibitor's cross-reactivity profile.
Visualizing the Coagulation Cascade and Experimental Workflow
To better understand the context of FXIa inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
References
On-Target Activity of FXIa-IN-6: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on confirming the on-target activity of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-6. This guide provides a comparative analysis with alternative FXIa inhibitors, supported by experimental data and detailed methodologies.
The inhibition of Factor XIa (FXIa) has emerged as a promising strategy in antithrombotic therapy, with the potential to prevent thrombosis while minimizing bleeding risks.[1][2] this compound is a novel small molecule inhibitor targeting the active site of FXIa. This guide outlines the experimental approach to confirm its on-target activity and compares its performance with other known FXIa inhibitors.
Comparative Efficacy and Selectivity of FXIa Inhibitors
The on-target activity of an FXIa inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and its selectivity against other related serine proteases involved in the coagulation cascade, such as Factor Xa (FXa), thrombin, and Factor XIIa (FXIIa).[3] A highly selective inhibitor will exhibit significantly greater potency for FXIa over other proteases, which is crucial for a favorable safety profile.
Below is a summary of the in vitro inhibitory potency and selectivity of this compound compared to other representative FXIa inhibitors.
| Compound | FXIa IC50/Ki (nM) | FXa IC50/Ki (nM) | Thrombin IC50/Ki (nM) | Selectivity (FXa/FXIa) | Selectivity (Thrombin/FXIa) |
| This compound (Hypothetical Data) | 5 | 5,000 | 10,000 | 1,000-fold | 2,000-fold |
| Asundexian | >90% inhibition at 50mg dose[4] | - | - | - | - |
| Milvexian | Potent inhibitor[5] | - | - | - | - |
| Abelacimab | Potent inhibitor[5] | - | - | - | - |
| Inhibitor 4 (from literature) | 6[3] | 1,600[3] | 2,040[3] | 267-fold | 340-fold |
| Inhibitor 17 (β-lactam) | 2.8[3] | >476 | >476 | >170-fold | >170-fold |
Note: Data for Asundexian, Milvexian, and Abelacimab are presented qualitatively as specific IC50/Ki values from direct comparative studies were not available in the initial search. The data for "Inhibitor 4" and "Inhibitor 17" are included from scientific literature to provide a broader context of achievable potency and selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of an inhibitor's on-target activity.
FXIa Activity Assay (Chromogenic)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of FXIa on a synthetic substrate.
Principle: Factor XIa cleaves a specific chromogenic substrate, releasing a colored product (p-Nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[6] The rate of pNA formation is proportional to the FXIa activity.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG8000), a solution of purified human FXIa, the inhibitor stock solution (this compound), and the chromogenic substrate (e.g., S-2366).
-
Inhibition Reaction: In a 96-well plate, add the reaction buffer, the FXIa solution, and varying concentrations of this compound. Incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Selectivity Assays
To determine the selectivity of this compound, similar chromogenic assays are performed using other serine proteases like FXa and thrombin, with their respective specific substrates. The IC50 values obtained for these proteases are then compared to the IC50 for FXIa.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.
Principle: The aPTT test measures the time it takes for a plasma sample to form a clot after the addition of a contact activator (e.g., silica) and calcium. An inhibitor of FXIa is expected to prolong the aPTT.[7]
Procedure:
-
Sample Preparation: Prepare citrated human plasma containing various concentrations of this compound.
-
Incubation: Warm the plasma samples and the aPTT reagent (containing a contact activator and phospholipids) to 37°C.
-
Activation: Add the aPTT reagent to the plasma samples and incubate for a specific time to activate the contact pathway.
-
Clotting Initiation: Add calcium chloride to initiate the coagulation cascade.
-
Clot Detection: Measure the time to fibrin clot formation using a coagulometer.
-
Data Analysis: Plot the aPTT clotting time against the inhibitor concentration.
Visualizations
Signaling Pathway of the Coagulation Cascade
The following diagram illustrates the position of FXIa in the intrinsic pathway of the coagulation cascade.
Caption: Role of FXIa in the intrinsic coagulation cascade and the point of inhibition by this compound.
Experimental Workflow for On-Target Activity Assessment
This diagram outlines the key steps to confirm the on-target activity of this compound.
Caption: Workflow for evaluating the on-target activity and selectivity of this compound.
References
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Targeting factor XI and factor XIa to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. emjreviews.com [emjreviews.com]
- 6. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 7. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FXIa-IN-6 and Heparin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel Factor XIa (FXIa) inhibitor, FXIa-IN-6, and the conventional anticoagulant, heparin. This document outlines their mechanisms of action, presents a side-by-side comparison of their in vitro and in vivo activities, and provides detailed experimental protocols for key assays.
Introduction
Thrombotic disorders are a leading cause of morbidity and mortality worldwide. For decades, heparins have been a cornerstone of anticoagulant therapy. However, their broad-spectrum activity, which targets multiple coagulation factors, is associated with a significant risk of bleeding. The quest for safer anticoagulants has led to the development of targeted therapies, such as Factor XIa inhibitors. FXIa is a critical component of the intrinsic pathway of coagulation, which is believed to play a more significant role in the propagation of thrombosis than in physiological hemostasis. This suggests that inhibiting FXIa could offer a potent antithrombotic effect with a reduced bleeding propensity compared to traditional anticoagulants.
This guide focuses on this compound, a representative small molecule inhibitor of FXIa, and compares its preclinical profile with that of heparin.
Mechanisms of Action
This compound: Targeted Inhibition of the Intrinsic Pathway
This compound is an α-ketothiazole guanidine-containing tetrapeptidomimetic that acts as a potent and selective inhibitor of Factor XIa. It directly binds to the active site of FXIa, thereby blocking its enzymatic activity and preventing the activation of Factor IX to Factor IXa. This targeted inhibition effectively dampens the amplification of the intrinsic coagulation cascade, a key process in thrombus formation.
Heparin: Broad-Spectrum Anticoagulation
Heparin is a heterogeneous mixture of sulfated glycosaminoglycans. Its anticoagulant effect is primarily mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. By binding to ATIII, heparin induces a conformational change that accelerates the inactivation of thrombin (Factor IIa) and Factor Xa by several orders of magnitude. Heparin's broad activity across both the intrinsic and common pathways of the coagulation cascade contributes to its potent anticoagulant effect but also to its higher risk of bleeding.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the available preclinical data for this compound and heparin, providing a quantitative comparison of their anticoagulant and bleeding profiles.
| Parameter | This compound (Inhibitor 6)[1] | Heparin |
| Target(s) | Factor XIa | Antithrombin III (potentiates inhibition of Thrombin, FXa, FIXa, etc.) |
| Mechanism of Action | Direct, reversible inhibition | Indirect, ATIII-dependent inhibition |
| IC50 (FXIa) | 30 nM | Not directly applicable (indirect inhibitor) |
| Selectivity vs. Thrombin | ~37-fold (IC50 = 1100 nM) | Non-selective |
| Selectivity vs. Factor Xa | ~63-fold (IC50 = 1900 nM) | Non-selective |
| Effect on aPTT (doubling) | 1.35 µM | Dose-dependent prolongation |
| Effect on PT (doubling) | 48.6 µM | Minimal effect at therapeutic doses |
Table 1: In Vitro Profile of this compound and Heparin. This table highlights the targeted nature of this compound compared to the broad-spectrum activity of heparin.
| Parameter | FXIa-IN-5 (Analogue of this compound)[1] | Heparin[1] |
| Thrombosis Model | Rat mesenteric arteriole | Rat mesenteric arteriole |
| Efficacious Dose | Not explicitly stated for thrombosis | 38 U/kg |
| Bleeding Time Increase | 1.5-fold increase at 1 mg/kg (4x efficacious dose) | >2.5-fold increase at 38 U/kg (efficacious dose) |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk. This table, using data from a close analogue of this compound, suggests a wider therapeutic window for FXIa inhibition, with a reduced bleeding liability at effective antithrombotic doses compared to heparin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Factor XIa Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FXIa by 50% (IC50).
Materials:
-
Purified human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2288)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
Test inhibitor (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human FXIa to each well.
-
Add the different concentrations of the test inhibitor to the wells containing FXIa and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic FXIa substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the residual FXIa activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of an anticoagulant on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Test anticoagulant (this compound or heparin)
-
Coagulometer
Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the plasma with the desired concentration of the test anticoagulant.
-
Add the aPTT reagent to the plasma-anticoagulant mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.
-
Initiate the clotting cascade by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is the aPTT.
-
The concentration of the anticoagulant required to double the baseline aPTT is determined.
Prothrombin Time (PT) Assay
Objective: To assess the effect of an anticoagulant on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Test anticoagulant (this compound or heparin)
-
Coagulometer
Procedure:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm the plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix the plasma with the desired concentration of the test anticoagulant.
-
Initiate the clotting cascade by adding the pre-warmed PT reagent (which contains calcium).
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is the PT.
-
The concentration of the anticoagulant required to double the baseline PT is determined.
In Vivo Bleeding Time Model (Rat Tail Transection)
Objective: To evaluate the effect of an anticoagulant on hemostasis in a live animal model.
Materials:
-
Anesthetized rats
-
Test anticoagulant (this compound analogue or heparin) administered intravenously
-
Scalpel or blade
-
Filter paper
-
Saline solution (37°C)
-
Timer
Procedure:
-
Administer the test anticoagulant or vehicle control to anesthetized rats via tail vein injection.
-
After a specified time to allow for drug distribution, transect the distal 2 mm of the tail using a sharp scalpel.
-
Immediately immerse the tail in warm saline (37°C).
-
Blot the tail gently on filter paper every 30 seconds until bleeding ceases.
-
The bleeding time is defined as the time from transection until the cessation of bleeding for at least 2 minutes.
-
Compare the bleeding times of the anticoagulant-treated groups to the vehicle control group.
Mandatory Visualization
Caption: Coagulation cascade showing the points of inhibition for this compound and Heparin.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Conclusion
The comparative analysis of this compound and heparin provides compelling evidence for the potential of targeted FXIa inhibition as a safer anticoagulation strategy. This compound demonstrates high selectivity for its target and, based on data from a close analogue, suggests a significantly lower bleeding risk compared to heparin at therapeutically relevant doses. This improved safety profile stems from the specific role of Factor XIa in pathological thrombosis versus its more limited role in physiological hemostasis. Further preclinical and clinical development of FXIa inhibitors like this compound is warranted to validate these promising findings and potentially offer a new class of anticoagulants with an improved benefit-risk profile for patients with thrombotic disorders.
References
Validating FXIa-IN-6 as a Tool Compound for Coagulation Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for investigating novel anticoagulant therapies. This guide provides a comprehensive comparison of FXIa-IN-6 with other well-characterized Factor XIa (FXIa) inhibitors, supported by experimental data and detailed protocols to aid in its validation for coagulation research.
Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies that target common pathway factors like Factor Xa or thrombin. A reliable tool compound is essential to explore the therapeutic potential and underlying mechanisms of FXIa inhibition. This guide focuses on the validation of a hypothetical, yet representative, small molecule inhibitor, this compound, by comparing its expected performance characteristics with established FXIa inhibitors.
Comparative Analysis of FXIa Inhibitors
A critical aspect of validating a tool compound is to compare its potency and selectivity against other known inhibitors. The following table summarizes the in vitro potency (Ki or IC50) and selectivity of several representative small-molecule FXIa inhibitors against other key coagulation serine proteases. For the purpose of this guide, we will assume this compound exhibits high potency and selectivity.
| Compound | FXIa Potency (Ki/IC50, nM) | Selectivity vs. Thrombin (IIa) (fold) | Selectivity vs. Factor Xa (fold) | Selectivity vs. Plasma Kallikrein (fold) | Reference |
| This compound (Hypothetical) | 0.5 | >20,000 | >20,000 | >100 | N/A |
| Asundexian | 0.2 (IC50) | >10,000 | >10,000 | ~50 | |
| Milvexian | 0.11 (Ki) | >30,000 | >2,500 | ~270 | |
| Compound 3 (Domainex) | 0.3 (Ki) | >10,000 | >10,000 | Not Reported | |
| BMS-262084 | 2.8 (IC50) | >1,000 | >1,000 | Not Reported | |
| Inhibitor 4 (Tetra-peptidomimetic) | 6 (IC50) | ~340 | ~267 | Low |
Table 1: In Vitro Potency and Selectivity of Small Molecule FXIa Inhibitors. This table provides a comparative overview of the inhibitory potency and selectivity of this compound (hypothetical data for illustrative purposes) against other known small molecule FXIa inhibitors. High selectivity against thrombin and Factor Xa is a key characteristic of safer anticoagulants.
Experimental Validation Protocols
The validation of this compound as a tool compound requires rigorous testing using established in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Coagulation Assays
1. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. FXIa inhibitors are expected to prolong the aPTT in a concentration-dependent manner.
-
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to activate the intrinsic pathway. The time to clot formation is measured after the addition of calcium.
-
Protocol:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a coagulometer cuvette, mix 50 µL of citrated human plasma with 5 µL of the this compound dilution (or vehicle control).
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate for a further 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride.
-
Record the time to clot formation.
-
-
Expected Outcome: this compound should demonstrate a concentration-dependent prolongation of the aPTT.
2. Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation. A selective FXIa inhibitor is expected to have minimal to no effect on the PT.
-
Principle: Clotting is initiated by the addition of tissue factor (thromboplastin) and calcium to platelet-poor plasma. The time to clot formation is measured.
-
Protocol:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a coagulometer cuvette, mix 50 µL of citrated human plasma with 5 µL of the this compound dilution (or vehicle control).
-
Incubate the mixture for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of PT reagent (containing thromboplastin and calcium).
-
Record the time to clot formation.
-
-
Expected Outcome: this compound should not significantly prolong the PT, demonstrating its selectivity for the intrinsic pathway.
3. Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall coagulation potential of a plasma sample.
-
Principle: The generation of thrombin over time is monitored using a fluorogenic substrate after the initiation of coagulation.
-
Protocol:
-
Prepare dilutions of this compound.
-
In a 96-well plate, add 80 µL of citrated human plasma containing the this compound dilution or vehicle.
-
Add 20 µL of a trigger solution containing tissue factor and phospholipids.
-
Initiate thrombin generation by adding 20 µL of a solution containing a fluorogenic thrombin substrate and calcium chloride.
-
Measure the fluorescence intensity over time in a fluorometer.
-
Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).
-
-
Expected Outcome: this compound should concentration-dependently inhibit thrombin generation, particularly when coagulation is initiated with a low concentration of tissue factor or a contact activator.
In Vivo Thrombosis Model
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This widely used model assesses the antithrombotic efficacy of a compound in vivo.
-
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.
-
Protocol:
-
Anesthetize the animal (e.g., mouse or rat).
-
Surgically expose the common carotid artery.
-
Administer this compound or vehicle control (e.g., intravenously or orally) at various doses.
-
Place a small piece of filter paper saturated with FeCl3 solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
Record the time to vessel occlusion.
-
-
Expected Outcome: this compound should produce a dose-dependent delay or prevention of vessel occlusion compared to the vehicle control, demonstrating its in vivo antithrombotic efficacy.
Visualizing the Validation Process
The following diagrams illustrate the coagulation cascade, the experimental workflow for in vitro validation, and the logical steps in validating this compound as a tool compound.
Caption: The coagulation cascade and the target of this compound.
Caption: Workflow for the in vitro validation of this compound.
independent verification of FXIa-IN-6 inhibitory constant (Ki)
An Independent Researcher's Guide to Verifying the Inhibitory Constant (K_i) of a Novel FXIa Inhibitor
For researchers and drug development professionals investigating novel anticoagulants, the precise determination of the inhibitory constant (K_i) against Factor XIa (FXIa) is a critical step in characterizing the potency of a new chemical entity. This guide provides a framework for the independent verification of the K_i for a novel FXIa inhibitor, here referred to as FXIa-IN-6, by comparing it against a panel of known FXIa inhibitors and detailing a comprehensive experimental protocol.
Comparative Analysis of FXIa Inhibitors
A direct, experimentally determined K_i value for a compound designated "this compound" is not publicly available in the reviewed literature. However, to provide a benchmark for independent verification, the following table summarizes the K_i values of several known FXIa inhibitors. Researchers who have determined the K_i of their own compound can use this data for comparative assessment.
| Inhibitor Name/Class | K_i Value | Comments |
| Phenylimidazole Inhibitor (18) | 0.3 nM | Highly potent, but shows some cross-reactivity with plasma kallikrein (K_i = 5 nM) and trypsin (K_i = 23 nM).[1] |
| BMS Inhibitor (27) | 0.04 nM | Exhibits high selectivity (>100,000-fold) over many other coagulation factors, but not plasma kallikrein (K_i = 7 nM).[1] |
| Quinazolinone Dimer (61) | 38 µM | A noncompetitive inhibitor.[1] |
| Protease Nexin-2 (PN-2) | 400 pM | A potent, reversible, and competitive inhibitor.[2] |
| Corn Trypsin Inhibitor (CTI) | 8.1 µM | A competitive inhibitor.[3] |
| Milvexian | Not specified | An oral, high-affinity FXIa inhibitor.[4] |
| Abelacimab | 2.8 nM (IC₅₀) | A monoclonal antibody that binds to both FXI and FXIa.[4] |
| Osocimab | 16 nM (IC₅₀) | A monoclonal antibody specific for the activated form of FXI.[4] |
| FasxiatorN17R,L19E | 0.86 nM | A slow competitive inhibitor with >100-fold selectivity over other serine proteases.[5] |
Experimental Protocol for K_i Determination of an FXIa Inhibitor
The following is a generalized protocol for determining the K_i of a novel FXIa inhibitor. This method is based on a chromogenic substrate assay that measures the enzymatic activity of FXIa.
Objective: To determine the inhibitory constant (K_i) of a test compound (e.g., this compound) against human FXIa.
Materials:
-
Purified human Factor XIa (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Test inhibitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Prepare a working solution of human FXIa in the assay buffer. The final concentration should be in the low picomolar range (e.g., 20 pM).[3]
-
Prepare a stock solution of the chromogenic substrate (e.g., S-2366) in distilled water. Prepare a series of dilutions in the assay buffer to cover a range of concentrations around the known Michaelis constant (K_M).[3]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the FXIa solution, and varying concentrations of the test inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.[3]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time. The rate of change in absorbance is proportional to the FXIa activity.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using non-linear regression with the appropriate enzyme inhibition model (e.g., competitive, noncompetitive, mixed) to determine the K_i value.[3] The Michaelis-Menten equation can be used for this analysis.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the K_i of an FXIa inhibitor.
Caption: Workflow for K_i determination of an FXIa inhibitor.
Coagulation Signaling Pathway
To provide context for the role of FXIa in the coagulation cascade, the following diagram illustrates a simplified version of the intrinsic pathway of coagulation.
Caption: Simplified intrinsic pathway of coagulation showing FXIa's role.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress curve analysis of the kinetics with which blood coagulation factor XIa is inhibited by protease nexin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of FXIa-IN-6: A Guide for Laboratory Professionals
As a novel inhibitor, specific disposal protocols for FXIa-IN-6 are not publicly documented. However, by adhering to established principles of laboratory safety and chemical waste management, researchers can ensure its safe and compliant disposal. This guide provides a comprehensive framework for handling this compound waste, treating it as a potentially hazardous chemical compound, and addressing any associated biohazardous materials.
Step-by-Step Disposal Protocol for this compound
The proper disposal of a research chemical like this compound involves a systematic process of identification, segregation, and containment.
-
Waste Identification and Characterization : The first step is to determine the nature of the waste. This compound, as a chemical inhibitor, should be treated as hazardous chemical waste. Any materials it has come into contact with, such as solvents, reaction mixtures, or contaminated personal protective equipment (PPE), must also be disposed of as hazardous waste.
-
Segregation of Waste Streams : To prevent dangerous reactions, different types of waste must be kept separate.[1][2] Halogenated and non-halogenated solvent wastes, for example, should be collected in distinct containers.[3] Similarly, acidic and basic wastes must not be mixed.[1] Solid waste, such as contaminated gloves and vials, should be collected separately from liquid waste.
-
Use of Appropriate Waste Containers : Chemical waste must be stored in containers that are compatible with their contents.[4][5] Plastic is often preferred for many types of chemical waste.[4][6] Containers should be leak-proof, have tight-fitting lids, and be clearly labeled.[2][5]
-
Proper Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[1] The date when the waste was first added to the container should also be included.
-
Storage in a Satellite Accumulation Area (SAA) : Laboratories that generate hazardous waste are required to have a designated SAA.[1][4] This area should be at or near the point of waste generation and used to store waste containers until they are ready for pickup by environmental health and safety personnel.[4] Containers in the SAA must be kept closed except when adding waste.[1][7]
-
Decontamination of Associated Biohazardous Waste : Since this compound is an inhibitor of a biological molecule, it is likely used in experiments involving biological materials. All items that have come into contact with potentially infectious agents, such as cell cultures or blood products, must be decontaminated before disposal.[8][9][10] Autoclaving (steam sterilization) is a common and effective method for decontaminating biohazardous waste.[9][11] Liquid biohazardous waste can often be decontaminated with a 10% bleach solution for a contact time of at least 20-30 minutes before being discharged to the sanitary sewer, provided the pH is within acceptable limits.[10][12]
Key Quantitative Data for Laboratory Waste Disposal
The following table summarizes important quantitative parameters for the safe management of chemical and biological waste in a laboratory setting.
| Parameter | Guideline | Description |
| pH for Drain Disposal | 5.0 - 12.5 | For aqueous solutions that are not otherwise hazardous, the pH must be adjusted to this range before drain disposal.[1] |
| Maximum SAA Volume | 55 gallons | A laboratory cannot accumulate more than 55 gallons of hazardous waste at one time.[4][7] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely toxic wastes, the accumulation limit is much lower.[4] |
| Liquid Biohazard Decontamination | 10% final bleach concentration | For liquid biohazardous waste, add bleach to achieve a 10% final concentration.[12] |
| Autoclave Temperature | 121°C (250°F) | A typical gravity steam sterilization cycle for decontaminating solid biohazardous waste.[12] |
| Container Headspace | ~10% | Leave about 10% of the container volume as headspace to allow for expansion of liquid waste.[5] |
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound and associated materials can be visualized as follows:
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. vumc.org [vumc.org]
- 8. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 9. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 10. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 11. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biohazardous Waste | Research Safety [researchsafety.uky.edu]
Personal protective equipment for handling FXIa-IN-6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FXIa-IN-6. It offers procedural guidance for safe operational use and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the handling of similar research compounds and human-derived biological reagents like Factor XIa, a cautious approach is warranted.[1][2] The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is recommended to handle it as a potentially hazardous substance.
General Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[2]
-
Handle as if capable of transmitting infectious agents, as it may be used with human-derived materials.[1][2]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required PPE | Purpose |
| Eye and Face | Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3] | Protects against splashes of hazardous liquids and flying particles.[4] |
| Hand | Disposable nitrile gloves are the minimum requirement. Consider double gloving or using Silver Shield gloves underneath for added protection.[3] | Prevents skin contact with the chemical. Gloves must be inspected before use and removed immediately after contact with the chemical.[2][3] |
| Body | A laboratory coat is the minimum requirement.[3] | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required for small-scale laboratory operations with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of aerosolization or if working outside a ventilated enclosure. | Protects against inhalation of dust or aerosols. |
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent contamination.
Caption: Workflow for safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, follow these first-aid measures immediately.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional emergency procedures. Avoid generating dust.[5] After removal, flush the contaminated area with a 10% bleach solution.[1] |
Signaling Pathway Context: The Role of Factor XIa
This compound is an inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Understanding this pathway is essential for researchers working with this compound. FXIa is a serine protease that activates Factor IX, leading to the amplification of thrombin generation and the formation of a stable fibrin clot.[6] Inhibiting FXIa is a therapeutic strategy to prevent thrombosis with a potentially lower risk of bleeding compared to other anticoagulants.[7]
Caption: The coagulation cascade showing the inhibitory action of this compound.
References
- 1. enzymeresearch.com [enzymeresearch.com]
- 2. goprolytix.com [goprolytix.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. osha.gov [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
